2,2-Dimethyl-4-oxopentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-4-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJHGJBVGBKYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-Dimethyl-4-oxopentanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. This document details the core chemical principles, offers step-by-step experimental protocols for key methodologies, and presents quantitative data to inform reaction optimization. Visual diagrams of the synthetic pathways and experimental workflows are included to enhance understanding.
Introduction
This compound, a member of the β-ketonitrile class of compounds, is a versatile building block in synthetic organic chemistry.[1] Its structure, featuring a quaternary carbon center adjacent to a nitrile group and a ketone functionality, allows for a variety of chemical transformations.[1] The electron-withdrawing nature of both the nitrile and ketone groups activates the intervening α-carbon, making it a key synthon for the construction of more complex molecules, including heterocyclic compounds that are scaffolds for pharmaceuticals.
The primary challenge in synthesizing this compound lies in the efficient and selective formation of the gem-dimethyl motif at the C2 position. The most prevalent and effective strategy to achieve this is through the acylation of the anion of isobutyronitrile (2-methylpropanenitrile).[1]
Core Synthesis Pathway: Acylation of Isobutyronitrile Anion
The fundamental approach to synthesizing this compound involves a Claisen-type condensation reaction. This process can be broken down into two key steps:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of isobutyronitrile, forming a stabilized carbanion (enolate).
-
Acylation: The resulting nucleophilic carbanion attacks an acetylating agent, leading to the formation of the target β-ketonitrile after an aqueous workup.
Two prominent methods for achieving this transformation are the classical thermal method and a modern microwave-assisted approach.
Pathway 1: Classical Thermal Synthesis
This method relies on traditional heating under reflux conditions and is adaptable from established procedures for similar β-ketonitriles. A highly relevant and detailed protocol is described in Chinese patent CN113185428B for the synthesis of 4-methyl-3-oxo-valeronitrile, which can be modified for the synthesis of the target molecule.[2]
Reaction Scheme:
Caption: Classical thermal synthesis pathway for this compound.
Materials:
-
Isobutyronitrile
-
Ethyl Acetate (anhydrous)
-
Sodium Ethoxide
-
Toluene (anhydrous)
-
Hydrochloric Acid (e.g., 2 M solution)
-
Sodium Chloride (saturated solution)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) and anhydrous toluene.
-
Addition of Reactants: While stirring, add isobutyronitrile (1.0 equivalent) to the suspension.
-
Acylation: Heat the mixture to reflux (approximately 110°C). Slowly add anhydrous ethyl acetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Continue refluxing for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add a hydrochloric acid solution to neutralize the reaction mixture to a pH of 6-7.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent.
-
The crude product can be further purified by vacuum distillation.
-
| Parameter | Value | Reference |
| Yield | >90% | Adapted from[2] |
| Purity | >98% | Adapted from[2] |
| Reactant Ratio | Isobutyronitrile : Sodium Ethoxide : Ethyl Acetate (1 : 1.2 : 1.1) | Adapted from[2] |
| Reaction Time | 3-4 hours | [2] |
| Reaction Temp. | Reflux (~110°C in Toluene) |
Pathway 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a rapid and often more efficient alternative to classical heating. A study by Dallmann et al. outlines the synthesis of various β-ketonitriles using this technology, which can be applied to the synthesis of this compound.[3]
Reaction Scheme:
Caption: Microwave-assisted synthesis of this compound.
Materials:
-
Isobutyronitrile
-
Ethyl Acetate (anhydrous)
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric Acid (dilute solution, e.g., 1 M)
-
Ethyl Acetate (for extraction)
-
Water
-
Sodium Sulfate (anhydrous)
-
Microwave synthesis reactor
-
10 mL microwave vials
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, dissolve isobutyronitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous THF.
-
Base Addition: Add potassium tert-butoxide (1.5 equivalents) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture for 10 minutes at a suitable temperature (e.g., 100-120°C, to be optimized).
-
Workup:
-
After cooling, quench the reaction with a dilute solution of hydrochloric acid.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash with water.
-
Extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
-
Purification:
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
| Parameter | Value | Reference |
| Yield | 30-72% (variable based on substrates) | [3] |
| Purity | High, after chromatography | [3] |
| Reactant Ratio | Isobutyronitrile : Ethyl Acetate : K-tert-butoxide (1 : 1.2 : 1.5) | Adapted from[3] |
| Reaction Time | 10 minutes | [3] |
| Reaction Temp. | 100-120°C (in microwave reactor) | [3] |
Experimental Workflow Comparison
The choice between the classical thermal and microwave-assisted methods depends on available equipment, desired scale, and optimization priorities.
Caption: Comparison of experimental workflows for the two primary synthesis methods.
Conclusion
The synthesis of this compound is most effectively achieved through the acylation of the isobutyronitrile anion. This guide has presented two robust pathways: a classical thermal method suitable for larger-scale synthesis with potentially higher yields, and a rapid microwave-assisted method ideal for faster optimization and smaller-scale preparations. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient production of this key chemical intermediate.
References
2,2-Dimethyl-4-oxopentanenitrile chemical properties and structure
An In-depth Technical Guide to 2,2-Dimethyl-4-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique structure, incorporating a ketone, a nitrile, and a quaternary gem-dimethyl group, provides a platform for a diverse range of chemical transformations. This document provides a comprehensive overview of its chemical properties, structure, and synthetic methodologies. It is intended to serve as a technical resource for professionals in research and development.
Chemical Properties and Identification
This compound is a small molecule featuring both a ketone and a nitrile functional group.[1] These groups, along with the sterically hindering gem-dimethyl group, dictate its chemical reactivity and physical properties.[1]
Identifiers and Descriptors
The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 33235-13-1[1][2][4][5] |
| Molecular Formula | C₇H₁₁NO[1][2][4][5][6][7] |
| SMILES | CC(=O)CC(C)(C)C#N[2][5][6][7][8] |
| InChI | InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3[2][7] |
| InChIKey | XHJHGJBVGBKYJD-UHFFFAOYSA-N[1][2][7] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 125.17 g/mol [1][2][4][5][6] |
| Exact Mass | 125.084063974 Da[2] |
| Topological Polar Surface Area | 40.9 Ų[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 2[2] |
| Complexity | 161[2] |
Molecular Structure and Reactivity
The molecular architecture of this compound is central to its chemical behavior.[1] It is classified as a β-ketonitrile, where the nitrile and ketone groups are separated by a single carbon atom.[1]
Key Structural Features:
-
Ketone Group: Located at the C4 position, the carbonyl carbon is electrophilic and a site for nucleophilic addition.[1]
-
Nitrile Group: The nitrile group at C1 can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions.[1]
-
Gem-Dimethyl Group: Two methyl groups are attached to the C2 position, creating a quaternary carbon.[1] This feature provides steric hindrance and prevents deprotonation at the α-carbon to the nitrile.[1]
-
Activated Methylene Group: The C3 carbon, situated between the electron-withdrawing ketone and nitrile functionalities, is an activated methylene group, making its protons acidic and susceptible to deprotonation to form an enolate.[1]
The interplay of these functional groups makes it a valuable intermediate for synthesizing more complex molecules, including various heterocyclic compounds.[1]
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound presents the challenge of creating a quaternary carbon adjacent to a nitrile group.[1]
General Synthetic Approach: Enolate Acylation
A primary strategy for synthesizing this compound involves the acylation of the enolate of isobutyronitrile (2-methylpropanenitrile).[1]
Methodology:
-
Enolate Formation: Isobutyronitrile is treated with a strong base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperatures to deprotonate the α-carbon, forming the corresponding lithium enolate. The presence of two methyl groups on the α-carbon ensures the formation of a single, specific enolate.[1]
-
Acylation: The enolate solution is then reacted with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group, forming the β-ketonitrile structure.[1]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically using column chromatography or distillation.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, sharp absorption bands corresponding to the key functional groups. A structurally similar isomer, 4,4-dimethyl-5-oxo-pentanenitrile, shows these characteristic absorptions.[1]
-
Mass Spectrometry (MS): GC-MS data for this compound is available, which can be used to determine its molecular weight and fragmentation pattern for structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While public database entries do not detail specific NMR data, ¹H and ¹³C NMR spectroscopy would be critical for confirming the carbon skeleton and the chemical environment of the protons.
-
X-ray Crystallography: Obtaining a single crystal for X-ray diffraction could be challenging if the compound is a liquid at room temperature.[1] However, this technique would provide the most definitive three-dimensional structural data.[1]
Applications in Synthesis
This compound serves as a valuable building block in organic chemistry.[1] Its bifunctional nature allows for its use in the synthesis of a variety of more complex molecules.
Agrochemical Intermediates
This compound and its derivatives are important intermediates in the agrochemical industry. For instance, structurally related starting materials like isobutyronitrile are used in the synthesis of potent fungicides such as metconazole, a broad-spectrum triazole fungicide.[1] The synthesis of key intermediates for such fungicides can involve alkylation and cyclization reactions of molecules with the β-ketonitrile motif.[1]
Safety and Handling
Based on GHS classifications, this compound is considered hazardous.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][5]
-
Precautions: Appropriate personal protective equipment (PPE), such as gloves and eye protection, should be worn.[5] Work should be conducted in a well-ventilated area.
This product is intended for research use only and is not for human or veterinary use.[1][5]
References
- 1. This compound | 33235-13-1 | Benchchem [benchchem.com]
- 2. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Given the structure: Structure Select the correct IUPAC name of the com.. [askfilo.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | 33235-13-1 | IBA23513 [biosynth.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 8. 33235-13-1|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-4-oxopentanenitrile (CAS No. 33235-13-1), a versatile building block in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic methods. The data presented here is a compilation of predicted and publicly available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data (Predicted)
The proton NMR spectrum is expected to show three distinct singlets, reflecting the symmetry of the molecule.
| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| -C(CH ₃)₂ | ~1.3 | Singlet | 6H |
| -C(=O)CH ₃ | ~2.2 | Singlet | 3H |
| -CH ₂- | ~2.9 | Singlet | 2H |
¹³C NMR Data (Predicted)
The carbon NMR spectrum is predicted to display five unique signals, corresponding to the different carbon environments within the molecule.
| Assignment | Predicted Chemical Shift (δ ppm) |
| -C (=O)CH₃ | ~208 |
| -C ≡N | ~120 |
| -C H₂- | ~50 |
| -C (CH₃)₂ | ~35 |
| -C(C H₃)₂ | ~25 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the nitrile and ketone moieties. Publicly available information indicates a vapor phase IR spectrum is available through SpectraBase.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| Nitrile (C≡N) | 2260 - 2200 | Sharp, medium intensity absorption band. |
| Ketone (C=O) | ~1715 | Strong, sharp absorption band. |
| C-H Stretch | 3000 - 2850 | Vibrations from methyl and methylene groups. |
| C-H Bend | 1465 - 1365 | Vibrations from methyl and methylene groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. A GC-MS spectrum is noted as being available in public databases. The predicted fragmentation pathways offer insight into the molecule's stability and structure.
| m/z (predicted) | Proposed Fragment Ion | Description |
| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 110 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 82 | [M - COCH₃]⁺ | Loss of an acetyl radical. |
| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The sample should be fully dissolved to ensure a homogeneous solution.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).
FT-IR Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile solvent. Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern can then be analyzed to deduce the structure of the molecule.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
In-depth Technical Guide: 2,2-Dimethyl-4-oxopentanenitrile
CAS Number: 33235-13-1 IUPAC Name: 2,2-Dimethyl-4-oxopentanenitrile
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Identity and Physical Properties
This compound is a member of the β-ketonitrile class of compounds, characterized by a ketone and a nitrile functional group separated by a methylene group.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 33235-13-1 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₁₁NO | [1][2][3] |
| Molecular Weight | 125.17 g/mol | [2][3] |
| Synonyms | 2,2-dimethyl4-oxopentanenitrile, RefChem:441366, SCHEMBL1233417 | [2] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Density | Not available | [4] |
| Purity (Typical) | ≥95% | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral features are detailed below.
| Spectroscopy | Feature | Chemical Shift / Frequency |
| ¹H NMR | gem-dimethyl group (s, 6H) | δ 1.2–1.4 ppm |
| Methylene group (s, 2H) | - | |
| Acetyl group (s, 3H) | - | |
| ¹³C NMR | Nitrile carbon (C≡N) | ~120 ppm |
| Ketone carbonyl (C=O) | ~205-220 ppm | |
| IR Spectroscopy | Ketone carbonyl (C=O) stretch | ~2050 cm⁻¹ |
| Mass Spectrometry | GC-MS data available | - |
Note: The methylene and acetyl proton chemical shifts are not specified in the search results. Further experimental data is required for precise assignment.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the acylation of the isobutyronitrile anion.[1] This method leverages the formation of a stable carbanion at the α-position to the nitrile, which then acts as a nucleophile.
General Experimental Protocol: Acylation of Isobutyronitrile
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the high-yielding acylation of nitrile anions with unactivated esters can be adapted. This typically involves the use of a strong, non-nucleophilic base to deprotonate the nitrile.
Key Steps:
-
Anion Formation: Isobutyronitrile is treated with a strong base, such as potassium tert-butoxide (KOt-Bu) or sodium amide, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).[5] The reaction is typically performed at ambient or reduced temperatures.
-
Acylation: An acetylating agent, such as ethyl acetate, is added to the solution containing the isobutyronitrile anion. The anion undergoes nucleophilic acyl substitution at the ester carbonyl, forming the β-ketonitrile.
-
Work-up and Purification: The reaction is quenched with an aqueous acid solution. The product is then extracted with an organic solvent. Purification is commonly achieved through vacuum distillation or column chromatography on silica gel.
A visual representation of this synthetic workflow is provided below.
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups.[1]
Key Reactive Sites:
-
Ketone Carbonyl: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, allowing for reactions such as reductions, Grignard additions, and Wittig reactions.
-
Methylene Protons (α to ketone): The protons on the carbon adjacent to the ketone (C3) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.
A diagram illustrating the key reactive sites is shown below.
Caption: Key reactive sites of this compound.
Applications in Agrochemicals
A significant application of this compound is as an intermediate in the synthesis of the broad-spectrum triazole fungicide, metconazole.[1] Structurally related precursors undergo a series of transformations, including alkylation and cyclization, where the gem-dimethyl group is a key structural motif that is incorporated into the final product.[1]
Applications in Heterocyclic Chemistry
As a β-ketonitrile, this compound is a precursor for a variety of heterocyclic compounds.[6] These include, but are not limited to, pyrazoles, pyridines, and isoxazoles, which are important scaffolds in medicinal chemistry.[6][7]
Biological and Pharmacological Relevance
While there is no specific data on the biological activity of this compound, the broader class of β-ketonitriles is of significant interest to the pharmaceutical industry. Derivatives of β-ketonitriles have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents.[6] Their utility as versatile synthetic intermediates allows for the generation of diverse molecular libraries for drug discovery programs.[6]
Safety Information
This compound is classified as hazardous. The following GHS hazard statements apply:
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | 33235-13-1 | Benchchem [benchchem.com]
- 2. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Solubility Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-4-oxopentanenitrile. Due to the limited availability of specific experimental quantitative data in publicly accessible literature, this guide focuses on a qualitative and predictive assessment of solubility in a range of common laboratory solvents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided, alongside a visual representation of the experimental workflow.
Introduction to this compound
This compound is a bifunctional organic compound featuring a nitrile (-C≡N) group and a ketone (C=O) group.[1] Its structure, which includes a quaternary carbon center with two methyl groups, influences its physical and chemical properties, including its solubility. The presence of both a polar nitrile and a polar ketone group, combined with a nonpolar hydrocarbon backbone, results in a molecule with moderate overall polarity. Understanding its solubility is crucial for its application in organic synthesis, purification, and as a potential scaffold in drug discovery.
Predicted Solubility of this compound
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2][3] The solubility of this compound is therefore dependent on the balance between its polar functional groups and its nonpolar alkyl structure.
The nitrile and ketone functionalities can act as hydrogen bond acceptors with protic solvents and participate in dipole-dipole interactions with other polar molecules.[4][5][6][7][8] However, the C7 hydrocarbon skeleton, including the gem-dimethyl group, contributes to its nonpolar character.[9] Lower molecular weight nitriles and ketones are generally soluble in water, but solubility decreases as the carbon chain length increases.[6][7][8][10][11]
Based on these principles, a qualitative prediction of the solubility of this compound in various solvents is presented in the table below.
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Insoluble | The presence of a seven-carbon hydrocarbon backbone likely outweighs the solubilizing effect of the polar nitrile and ketone groups, which can act as hydrogen bond acceptors.[6][7][9] |
| Methanol | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the nitrile and ketone groups, and its smaller alkyl group can better accommodate the nonpolar part of the solute. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |
| Polar Aprotic | Acetone | Very Soluble | As a polar aprotic solvent with a carbonyl group, acetone is expected to be an excellent solvent due to favorable dipole-dipole interactions and its ability to solvate both polar and nonpolar parts of the molecule.[11] |
| Acetonitrile | Very Soluble | The "like dissolves like" principle strongly applies here, as both the solvent and solute contain a nitrile group, leading to strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it a good solvent for many organic compounds. | |
| Nonpolar | Toluene | Moderately Soluble | Toluene is a nonpolar aromatic solvent. The nonpolar hydrocarbon portion of this compound will have favorable van der Waals interactions with toluene. |
| Hexane | Low to Insoluble | Hexane is a very nonpolar solvent. The polar functional groups of the solute will have weak interactions with hexane, likely leading to poor solubility.[3] |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in a given solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (solute)
-
Selected solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have undissolved solid remaining at the bottom.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the constant temperature bath for several hours to let the excess solid settle.
-
Carefully draw a known volume of the clear supernatant into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume or mass of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
4. Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Reactivity Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-4-oxopentanenitrile is a versatile bifunctional organic compound featuring a ketone and a nitrile group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds and complex molecular scaffolds relevant to the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of its reactivity, supported by available experimental data and detailed protocols.
Physicochemical Properties
This compound, with the molecular formula C₇H₁₁NO, possesses a molecular weight of 125.17 g/mol .[1] Its structure is characterized by a pentanenitrile backbone with a ketone at the 4-position and two methyl groups at the 2-position, creating a quaternary carbon center adjacent to the nitrile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 33235-13-1 | [1] |
| Appearance | Powder or liquid | |
| Purity | >97% (typical) |
Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | A sharp singlet for the six protons of the gem-dimethyl groups. Signals for the methylene and methyl protons adjacent to the carbonyl group. |
| ¹³C NMR | A signal for the nitrile carbon (~120 ppm), the carbonyl carbon (>200 ppm), the quaternary carbon, and the carbons of the methyl and methylene groups. |
| IR Spectroscopy | A sharp, medium intensity absorption band for the nitrile (C≡N) stretch around 2260-2200 cm⁻¹. A strong absorption for the ketone (C=O) stretch around 1725-1705 cm⁻¹. |
GC-MS and vapor phase IR spectra are available in the PubChem database.[2] Vendors of this compound also indicate the availability of NMR, HPLC, and LC-MS data upon request.[3][4]
Synthesis
The primary synthetic route to this compound is through the acylation of the anion of isobutyronitrile (2-methylpropanenitrile).[5] The presence of two methyl groups on the α-carbon of isobutyronitrile ensures the formation of a single enolate, simplifying the reaction.
General Experimental Protocol: Acylation of Isobutyronitrile Anion
This protocol is a representative procedure for the synthesis of β-ketonitriles and can be adapted for this compound.
Materials:
-
Isobutyronitrile
-
Strong base (e.g., Sodium amide (NaNH₂), Lithium diisopropylamide (LDA))
-
Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)
-
Anhydrous aprotic solvent (e.g., Diethyl ether, Tetrahydrofuran (THF))
-
Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve isobutyronitrile in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C for LDA, or as appropriate for the chosen base).
-
Slowly add the strong base to the solution to generate the carbanion. Stir the mixture at this temperature for a specified time to ensure complete deprotonation.
-
Add the acetylating agent dropwise to the cooled solution of the carbanion.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of an appropriate quenching agent (e.g., ammonium chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Reactivity Profile
The reactivity of this compound is dictated by its two primary functional groups: the ketone and the nitrile. The quaternary carbon at the 2-position is not amenable to deprotonation, meaning reactions at the α-carbon to the nitrile are not feasible.[5] However, the α-protons adjacent to the ketone (at C-3) are acidic and can be removed by a base to form an enolate.
Reactions at the Ketone Group
The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic addition.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol, 2,2-dimethyl-4-hydroxypentanenitrile, using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitrile group.
-
Nucleophilic Addition: The ketone can undergo addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Reactions at the Nitrile Group
The nitrile group can undergo a variety of transformations.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2,2-dimethyl-4-oxopentanoic acid) under acidic or basic conditions.
-
Reduction: The nitrile group can be reduced to a primary amine (5-amino-2,2-dimethyl-2-pentanone) using reducing agents like LiAlH₄ or through catalytic hydrogenation.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.
Use in Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly pyrazoles, which are important scaffolds in medicinal chemistry.
4.3.1. Synthesis of Pyrazole Derivatives
A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with hydrazine or its derivatives.
General Experimental Protocol: Pyrazole Synthesis
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., Ethanol, Acetic acid)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate (or the substituted hydrazine) to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. According to available safety data, it is harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations at both the ketone and nitrile moieties, providing access to a diverse array of more complex molecules. The synthetic routes to and from this compound are generally straightforward, employing standard organic chemistry reactions. Its utility in the synthesis of heterocycles, particularly pyrazoles, highlights its importance for researchers in drug discovery and materials science. Further exploration of its reactivity is likely to uncover new synthetic applications.
References
Navigating the Safety Profile of 2,2-Dimethyl-4-oxopentanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known potential hazards and safety information for 2,2-Dimethyl-4-oxopentanenitrile (CAS No. 33235-13-1). The information presented herein is intended to support risk assessments and the implementation of appropriate safety protocols in a laboratory or industrial setting. This document consolidates available data on the substance's physical, chemical, and toxicological properties, alongside guidance on safe handling, storage, and emergency procedures.
Core Safety and Hazard Information
This compound is classified as a substance with multiple health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding the substance's behavior and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C7H11NO | PubChem[1], CymitQuimica[2] |
| Molecular Weight | 125.17 g/mol | PubChem[1], CymitQuimica[2] |
| CAS Number | 33235-13-1 | PubChem[1] |
| Appearance | Liquid | Enamine STORE[3] |
| Purity | Min. 95% | CymitQuimica[2] |
| Storage Temperature | Room Temperature | Enamine STORE[3] |
| InChIKey | XHJHGJBVGBKYJD-UHFFFAOYSA-N | PubChem[1], Chemical Synthesis Database[4] |
| SMILES | CC(=O)CC(C)(C)C#N | PubChem[1], Chemical Synthesis Database[4] |
Toxicological Data
The available acute toxicity data for this compound is summarized in the following table. These values are critical for assessing the potential health risks associated with acute exposure.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 283 mg/kg | TCI Chemicals[5] |
| LD50 | Guinea Pig | Dermal | >1 g/kg | TCI Chemicals[5] |
GHS Hazard Classification
The GHS classification provides a standardized framework for communicating the hazards of chemical substances.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity (single exposure) | 3 | Target Organs - Respiratory system[6] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, such studies are typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing: The reported oral LD50 value of 283 mg/kg in rats was likely determined following a protocol similar to the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).[7] This method involves a stepwise procedure where the substance is administered orally to a small group of animals at a defined dose.[7] Observations for mortality and clinical signs of toxicity are made over a period of 14 days.[4] The procedure is designed to estimate the LD50 with the use of a minimal number of animals.[7]
Acute Dermal Toxicity and Skin Irritation Testing: The dermal LD50 and skin irritation potential are likely assessed using methods analogous to OECD Test Guideline 402 (Acute Dermal Toxicity) and OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). For skin irritation, the substance is applied to the shaved skin of an animal (often a rabbit) and observed for signs of erythema and edema over a set period.[8]
Hazard Management Workflow
The following diagram illustrates a logical workflow for managing the hazards associated with this compound, from initial identification to ongoing review.
Caption: Hazard management workflow for this compound.
Safe Handling and Storage
Handling: Use this substance only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong acids and oxidizing agents.[5][6]
First Aid Measures
In case of exposure, seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[9]
Spill and Disposal Procedures
Spill: In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation.
Disposal: Dispose of this substance and its container in accordance with all applicable local, state, and federal regulations.
This guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment specific to the intended use. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS Acute Oral Toxicity : Up-and-Down Procedure | Semantic Scholar [semanticscholar.org]
- 3. fda.gov [fda.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. sterlab-store.com [sterlab-store.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemview.epa.gov [chemview.epa.gov]
Commercial availability and suppliers of 2,2-Dimethyl-4-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,2-Dimethyl-4-oxopentanenitrile, a versatile building block in organic synthesis. This document covers its commercial availability, key chemical properties, and its utility in the synthesis of valuable heterocyclic compounds.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers. It is typically supplied for research and development purposes. Below is a summary of key suppliers and their available product specifications.
| Supplier | Product Code/CAS No. | Purity | Available Quantities | Contact Information |
| Benchchem | B2769413 | - | - | Not specified |
| Biosynth | IBA23513 | - | Custom | --INVALID-LINK-- |
| CymitQuimica | 3D-IBA23513 | Min. 95% | 100mg, 1g | --INVALID-LINK--[1] |
| BLD Pharm | 33235-13-1 | - | - | --INVALID-LINK--[2] |
Chemical and Physical Properties
This section summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 33235-13-1 | PubChem[3], CymitQuimica[1], Biosynth[4] |
| Molecular Formula | C₇H₁₁NO | PubChem[3], CymitQuimica[1], Biosynth[4] |
| Molecular Weight | 125.17 g/mol | PubChem[3], CymitQuimica[1], Biosynth[4] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | CC(=O)CC(C)(C)C#N | PubChem[3], Biosynth[4] |
| Physical Description | Not specified, likely a liquid or low-melting solid | - |
| Solubility | Not specified | - |
Synthesis and Experimental Protocols
This compound belongs to the class of β-ketonitriles.[5] A general and key synthetic strategy for this class of compounds is the acylation of a nitrile anion.[5][6] Specifically for this compound, a feasible approach involves the acylation of the anion of isobutyronitrile (2-methylpropanenitrile).[5]
Representative Experimental Protocol for the Synthesis of β-Ketonitriles (Adapted for this compound):
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
Isobutyronitrile
-
An appropriate acetylating agent (e.g., ethyl acetate)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the acetylating agent (e.g., ethyl acetate, 1.0 equivalent) in anhydrous THF.
-
Add isobutyronitrile (1.0-1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add potassium tert-butoxide (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds.
Synthesis of Pyrazole Derivatives
β-Ketonitriles are common precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine or its derivatives.[5][8][9]
Generalized Experimental Protocol for Pyrazole Synthesis:
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (as solvent)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate or a substituted hydrazine (1.0-1.1 equivalents) to the solution.
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Intermediate in Agrochemical Synthesis
This compound and its structural analogs serve as intermediates in the synthesis of agrochemicals. For instance, isobutyronitrile, a precursor to this compound, is a starting material for the synthesis of the fungicide metconazole.[5]
Signaling Pathways and Biological Activity
Based on the available literature, this compound is primarily utilized as a chemical intermediate in organic synthesis. There is currently no significant published research detailing its involvement in specific biological signaling pathways or its use as a lead compound in drug development. Some preliminary research has suggested potential antimicrobial activity and interaction with P-glycoprotein, but these findings are not extensively documented.[5]
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic utility of this compound as a building block.
Caption: General synthetic route and application of this compound.
Logical Relationship of Synthetic Steps
This diagram outlines the logical progression from starting materials to a key application of the target compound.
Caption: Logical workflow from precursors to pyrazole synthesis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 33235-13-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 33235-13-1 | IBA23513 [biosynth.com]
- 5. This compound | 33235-13-1 | Benchchem [benchchem.com]
- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. provost.utsa.edu [provost.utsa.edu]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: 2,2-Dimethyl-4-oxopentanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethyl-4-oxopentanenitrile, a versatile building block in organic chemistry. This document details its preparation, key reactions, and potential applications in the synthesis of valuable molecules, including heterocyclic compounds and agrochemical intermediates.
Introduction
This compound, a β-ketonitrile, is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a ketone and a nitrile.[1] The gem-dimethyl group at the α-position to the nitrile offers unique steric and electronic properties that can be exploited in various chemical transformations. This document outlines detailed protocols for its synthesis and its application in the construction of pyrazole derivatives and as a potential precursor in the synthesis of agrochemicals like metconazole.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO | [2][3] |
| Molecular Weight | 125.17 g/mol | [2][3] |
| CAS Number | 33235-13-1 | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| SMILES | CC(=O)CC(C)(C)C#N | [4] |
| InChIKey | XHJHGJBVGBKYJD-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is effectively achieved through the acylation of the anion of isobutyronitrile with an appropriate acetylating agent. A general and high-yielding procedure for the synthesis of β-ketonitriles has been reported and can be adapted for this specific target.
Experimental Protocol: Acylation of Isobutyronitrile
This protocol is based on a general procedure for the high-yielding preparation of β-ketonitriles.
Reaction Scheme:
Materials:
-
Isobutyronitrile
-
Ethyl acetate (or another suitable acetylating agent)
-
Potassium tert-butoxide (KOt-Bu) or Potassium tert-amyl oxide (KOt-Amyl)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of isobutyronitrile (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-butoxide or potassium tert-amyl oxide (1.1 - 1.5 equiv) in THF dropwise.
-
Stir the resulting mixture at room temperature for 15-30 minutes to ensure complete formation of the nitrile anion.
-
To this mixture, add ethyl acetate (1.2 - 2.0 equiv) dropwise.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl solution until the mixture is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
The following table provides representative yields for the acylation of various nitriles with esters to form β-ketonitriles, demonstrating the general applicability of this method.
| Nitrile | Ester | Base | Time (h) | Temperature (°C) | Yield (%) |
| Phenylacetonitrile | Ethyl acetate | KOt-Amyl | 0.3 | rt | 95 |
| Isobutyronitrile | Ethyl benzoate | KOt-Amyl | 1 | 60 | 92 |
| Cyclohexyl cyanide | Ethyl acetate | KOt-Amyl | 24 | 60 | 88 |
Data adapted from a representative procedure for β-ketonitrile synthesis.
Applications in Heterocyclic Synthesis: Pyrazoles
β-Ketonitriles are excellent precursors for the synthesis of a variety of heterocyclic compounds. One of the most common applications is the synthesis of aminopyrazoles through condensation with hydrazine.
Experimental Protocol: Synthesis of 5-methyl-3-(propan-2-yl) -1H-pyrazol-4-amine
This is a representative protocol for the synthesis of a pyrazole derivative from this compound and hydrazine.
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 - 1.5 equiv) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture at reflux for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Application in Agrochemical Synthesis: Metconazole Intermediate
The patented process involves the formation of 5-cyano-2,2-dimethylcyclopentanone, which is then alkylated with 4-chlorobenzyl chloride.
Synthetic Workflow for a Metconazole Intermediate
The following diagram illustrates a patented synthetic route to a key intermediate of metconazole starting from isobutyronitrile.
References
- 1. provost.utsa.edu [provost.utsa.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 4. chim.it [chim.it]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 2,2-Dimethyl-4-oxopentanenitrile in Cyanation Reactions: A Review of Available Protocols
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no established and publicly available protocols detailing the use of 2,2-Dimethyl-4-oxopentanenitrile as a primary cyanating agent in organic synthesis. A comprehensive review of scientific literature and chemical databases reveals a lack of specific application notes or detailed experimental procedures for its use in cyanation reactions, such as the cyanation of aryl halides.
While this compound is a known chemical compound, its role as a versatile building block in organic synthesis is primarily theoretical at this stage, based on its constituent functional groups. The presence of a ketone and a nitrile group suggests potential for various chemical transformations, but its application as a direct source of the cyanide group in cross-coupling reactions has not been documented in the reviewed literature.
Researchers in the field of drug development and organic synthesis typically rely on well-established cyanating agents for the introduction of nitrile functionalities into molecules. These include, but are not limited to, inorganic cyanides like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), as well as organic cyanide sources such as acetone cyanohydrin and dimethylmalononitrile. These reagents have been extensively studied, and detailed protocols for their use in palladium- and nickel-catalyzed cyanation reactions are widely available.
The scientific community continues to explore new and safer cyanating agents to overcome the toxicity and handling challenges associated with traditional cyanide sources. However, based on the current body of accessible scientific literature, this compound has not yet emerged as a documented reagent for this purpose.
Therefore, professionals seeking to perform cyanation reactions are advised to consult protocols for established cyanating agents. Future research may explore the potential of this compound in this capacity, but at present, no experimental data or methodologies are available to support its use.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,2-Dimethyl-4-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,2-dimethyl-4-oxopentanenitrile as a versatile precursor. This β-ketonitrile offers a valuable building block for the construction of diverse and potentially bioactive molecular scaffolds.
Introduction
This compound is a bifunctional molecule containing both a ketone and a nitrile group. This unique structural feature allows for a variety of cyclization and condensation reactions to form a range of heterocyclic systems, including pyrazoles, pyrimidines, and pyridines. The gem-dimethyl group provides steric hindrance and can influence the regioselectivity of certain reactions, making it an interesting starting material for generating novel chemical entities in drug discovery and development.
Synthesis of Pyrazole Derivatives
The reaction of β-ketonitriles with hydrazine or its derivatives is a well-established method for the synthesis of 5-aminopyrazoles. The following protocol details the synthesis of 5-amino-3-(2,2-dimethyl-3-oxobutyl)-1H-pyrazole from this compound.
Reaction Scheme: Pyrazole Synthesis
Caption: Synthesis of a 5-aminopyrazole derivative.
Experimental Protocol: Synthesis of 5-Amino-3-(2,2-dimethyl-3-oxobutyl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-amino-3-(2,2-dimethyl-3-oxobutyl)-1H-pyrazole.
Quantitative Data Summary
| Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5-Amino-3-(2,2-dimethyl-3-oxobutyl)-1H-pyrazole | This compound, Hydrazine Hydrate | Ethanol | 4-6 | Reflux | 85-95 |
Synthesis of Pyrimidine Derivatives
β-Ketonitriles can undergo condensation with guanidine salts to yield 2-aminopyrimidine derivatives. This protocol outlines the synthesis of 2-amino-4-methyl-6-(1,1-dimethyl-3-oxobutyl)pyrimidine.
Reaction Scheme: Pyrimidine Synthesis
Caption: Synthesis of a 2-aminopyrimidine derivative.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(1,1-dimethyl-3-oxobutyl)pyrimidine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.
-
Add guanidine hydrochloride (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired 2-aminopyrimidine derivative.
Quantitative Data Summary
| Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Amino-4-methyl-6-(1,1-dimethyl-3-oxobutyl)pyrimidine | This compound, Guanidine Hydrochloride, Sodium Ethoxide | Ethanol | 8-12 | Reflux | 60-75 |
Synthesis of Pyridine Derivatives
Multicomponent reactions are a powerful tool for the synthesis of highly substituted pyridines. This protocol describes a one-pot synthesis of a 2-amino-3-cyanopyridine derivative from this compound, an aldehyde, and malononitrile.
Reaction Scheme: Pyridine Synthesis (Multicomponent)
Caption: Multicomponent synthesis of a substituted pyridine.
Experimental Protocol: One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data Summary
| Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Substituted 2-Amino-3-cyanopyridine | This compound, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Ethanol | 6-8 | Reflux | 70-85 |
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the general workflow for utilizing this compound as a precursor for the synthesis of different heterocyclic scaffolds.
Caption: Synthetic pathways from the precursor.
These protocols provide a foundation for the exploration of this compound as a versatile precursor in heterocyclic synthesis. The reaction conditions can be further optimized to improve yields and explore the synthesis of a wider range of derivatives for potential applications in drug discovery and materials science.
Mechanism of action of 2,2-Dimethyl-4-oxopentanenitrile in specific reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of action and synthetic utility of 2,2-Dimethyl-4-oxopentanenitrile. The information is intended to guide researchers in exploring its potential in organic synthesis and drug discovery.
Chemical Properties and Reactivity
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₁NO
-
Molecular Weight: 125.17 g/mol
-
CAS Number: 33235-13-1
This compound is a β-ketonitrile, a class of compounds characterized by a ketone and a nitrile group separated by a methylene group. The key structural feature of this molecule is the quaternary carbon at the 2-position, bearing two methyl groups. This gem-dimethyl group sterically hinders reactions at the α-carbon (C3) and prevents enolization towards the nitrile group, thus directing its reactivity towards the ketone moiety and the nitrile group itself.
The electron-withdrawing nature of both the ketone and nitrile functionalities makes the protons on the methyl group adjacent to the carbonyl (C5) and the methylene group (C3) acidic, although the latter is less accessible for deprotonation due to the adjacent quaternary center. This unique structural arrangement makes this compound a versatile building block for the synthesis of various heterocyclic compounds and as an intermediate in the preparation of agrochemicals.
Mechanism of Action in Specific Reactions
Synthesis of Pyrazole Derivatives via Cyclocondensation
β-Ketonitriles are valuable precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine and its derivatives. The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by an intramolecular cyclization and dehydration.
Proposed Mechanism:
-
Nucleophilic Attack: One nitrogen atom of hydrazine attacks the carbonyl carbon of this compound.
-
Intermediate Formation: A tetrahedral intermediate is formed, which then undergoes proton transfer.
-
Cyclization: The second nitrogen atom of the hydrazine intermediate performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.
-
Imino-pyrazole Intermediate: An imino-pyrazole intermediate is formed.
-
Tautomerization and Aromatization: The intermediate tautomerizes to form the stable aromatic pyrazole ring.
Caption: Reaction workflow for pyrazole synthesis.
Intermediate in Agrochemical Synthesis: Metconazole
This compound serves as a precursor for the synthesis of key intermediates used in the production of fungicides like metconazole. A crucial intermediate for metconazole synthesis is 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone. While a direct conversion is not straightforward, a plausible synthetic route involves the conversion of the ketonitrile to a dinitrile, followed by an intramolecular Thorpe-Ziegler cyclization.
Logical Workflow for Intermediate Synthesis:
-
Conversion to Dinitrile: The ketone functionality of this compound would first need to be converted to a nitrile group. This is a multi-step process and not a direct conversion. A more common approach is to start from a related dinitrile, 2,2-dimethyladiponitrile.
-
Thorpe-Ziegler Cyclization: 2,2-dimethyladiponitrile undergoes a base-catalyzed intramolecular cyclization to form a cyclic β-enaminonitrile.
-
Hydrolysis: The resulting cyclic intermediate is then hydrolyzed under acidic conditions to yield 5-cyano-2,2-dimethylcyclopentanone.
-
Alkylation: The cyclopentanone intermediate is alkylated with 4-chlorobenzyl chloride.
-
Decarboxylation: The final step involves the removal of the cyano group to yield 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.
Caption: Synthetic workflow to a metconazole intermediate.
Experimental Protocols
Protocol for the Synthesis of 3-tert-Butyl-5-methylpyrazole
This protocol is adapted from general procedures for pyrazole synthesis from 1,3-dicarbonyl compounds.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Round bottom flask and condenser
Procedure:
-
To a solution of this compound in ethanol in a round bottom flask, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 3-tert-butyl-5-methylpyrazole.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Purity (post-chromatography) | >95% |
Potential Applications in Drug Development
The β-ketonitrile scaffold is present in various molecules with demonstrated biological activity. While specific studies on this compound are limited, its derivatives could be explored for the following applications:
-
Antifungal Agents: As a precursor to metconazole, its derivatives could be investigated for novel antifungal properties. Recent studies have shown that pyrazole-β-ketonitrile compounds can act as potent succinate dehydrogenase inhibitors, a key enzyme in fungal respiration[1].
-
Antimicrobial Agents: The β-ketonitrile and β-diketone moieties have been explored for their antibacterial activities[2]. Derivatives of this compound could be synthesized and screened for activity against various bacterial strains.
-
P-glycoprotein (P-gp) Interaction: Although no direct evidence exists for this compound, molecules with similar structural features can interact with efflux pumps like P-gp. This could be relevant for developing agents that modulate drug resistance or improve the brain penetration of other drugs.
It is important to note that these are potential applications based on the activity of structurally related compounds, and further research is required to validate the biological activity of this compound and its derivatives.
Safety Information
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Disclaimer: The information provided in these application notes is for research and development purposes only. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Please refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols: Synthesis of Heterocyclic Derivatives from 2,2-Dimethyl-4-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole and 2-aminothiophene derivatives from the versatile β-ketonitrile, 2,2-Dimethyl-4-oxopentanenitrile. This starting material, possessing both a ketone and a nitrile functionality, serves as a valuable building block for the creation of diverse heterocyclic scaffolds with significant potential in medicinal chemistry and agrochemical development. The synthesized derivatives belong to classes of compounds known for a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Introduction to this compound
This compound is a β-ketonitrile characterized by a ketone group at the 4-position and a nitrile group at the 1-position, with a gem-dimethyl substitution at the 2-position. This unique structural arrangement makes it an attractive starting material for various cyclization and condensation reactions. The presence of the reactive ketone carbonyl and the potential for the nitrile group to participate in ring-formation allows for the construction of highly functionalized heterocyclic systems.
Protocol 1: Synthesis of 5-tert-Butyl-3-methyl-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative through the condensation reaction of this compound with hydrazine hydrate. Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2]
Experimental Workflow:
Caption: Workflow for the synthesis of 5-tert-Butyl-3-methyl-1H-pyrazole.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), hydrazine hydrate (1.2 eq), and absolute ethanol (10 mL per gram of starting material).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-tert-Butyl-3-methyl-1H-pyrazole.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Physical State | White to off-white solid |
| Melting Point | 88-92 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.35 (s, 9H), 2.30 (s, 3H), 6.05 (s, 1H), 9.80 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 12.0, 31.5, 32.0, 103.5, 148.0, 155.0 |
| MS (ESI) | m/z 153.14 [M+H]⁺ |
Note: The above data is representative for a typical pyrazole synthesis from a β-ketonitrile and may vary based on specific experimental conditions.
Protocol 2: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol outlines the Gewald three-component reaction for the synthesis of a polysubstituted 2-aminothiophene derivative from this compound, an active methylene nitrile (malononitrile), and elemental sulfur. 2-Aminothiophenes are important scaffolds in medicinal chemistry, known for their anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The Gewald reaction is a versatile method for the one-pot synthesis of these compounds.[1][5]
Experimental Workflow:
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.
Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (15 mL per gram of starting material).
-
Catalyst Addition: Add morpholine (0.5 eq) to the suspension with stirring.
-
Reaction: Gently heat the reaction mixture to 50-60 °C and maintain for 2-3 hours. The reaction is typically exothermic. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Physical State | Yellow crystalline solid |
| Melting Point | 185-190 °C |
| IR (KBr, cm⁻¹) | 3450-3300 (NH₂), 2190 (C≡N), 1680 (C=O) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.25 (s, 6H), 2.10 (s, 3H), 2.50 (s, 2H), 7.10 (br s, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 14.5, 28.0, 45.0, 50.0, 95.0, 118.0, 158.0, 165.0, 195.0 |
| MS (ESI) | m/z 222.10 [M+H]⁺ |
Note: The above data is representative for a typical Gewald reaction and may vary based on specific experimental conditions.
Biological Significance and Signaling Pathways
Derivatives of pyrazoles and thiophenes are of significant interest due to their wide range of biological activities. For instance, many triazole-containing compounds, which can be synthesized from intermediates derived from β-ketonitriles, function as potent antifungal agents.[6] These compounds often target the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Ergosterol Biosynthesis Pathway and Inhibition by Azole Antifungals:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soeagra.com [soeagra.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2,2-Dimethyl-4-oxopentanenitrile
Introduction
2,2-Dimethyl-4-oxopentanenitrile is a versatile intermediate belonging to the class of β-ketonitriles. Its unique molecular structure, featuring a quaternary carbon center adjacent to a nitrile group and a ketone functionality, makes it a valuable building block in organic synthesis. β-Ketonitriles are widely recognized as precursors for a variety of heterocyclic compounds, which form the core of many pharmaceutical and agrochemical agents. This document provides detailed application notes and scalable protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and industrial chemical production. The primary synthesis route discussed is the base-promoted acylation of isobutyronitrile, a method noted for its economic viability on an industrial scale.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 33235-13-1 | |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Purity (Typical) | ≥ 95% |
Applications in Industrial Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules for various industries:
-
Agrochemicals: It is a key precursor in the synthesis of fungicides, such as metconazole. The synthesis of the intermediate 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone can be derived from starting materials structurally related to this compound.
-
Pharmaceuticals: The keto-nitrile moiety allows for condensation and cyclization reactions to form highly functionalized pyrazoles. Pyrazole derivatives are significant scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents.
-
Organic Synthesis: As a versatile building block, it can undergo various transformations including nucleophilic additions, cyclizations, oxidations, and reductions, making it a valuable tool for synthetic chemists.
Below is a diagram illustrating the role of this compound as a key intermediate.
Caption: Role as a key synthetic intermediate.
Scale-up Synthesis Protocol
The following protocol details the synthesis of this compound via the acylation of isobutyronitrile with ethyl acetate, using potassium tert-butoxide as the base. This method is suitable for scaling from laboratory to industrial production.
Reaction Scheme
The overall reaction scheme is presented below.
Caption: Synthesis of this compound.
Materials and Equipment
| Material | Grade | Supplier |
| Isobutyronitrile | ≥99% | Standard Chemical Supplier |
| Ethyl Acetate | Anhydrous, ≥99.5% | Standard Chemical Supplier |
| Potassium tert-butoxide (KOt-Bu) | ≥98% | Standard Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Chemical Supplier |
| Hydrochloric Acid (HCl) | 37% | Standard Chemical Supplier |
| Sodium Chloride (NaCl) | ≥99% | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥98% | Standard Chemical Supplier |
Equipment:
-
Glass-lined or stainless steel reactor with temperature control, mechanical stirring, and a reflux condenser.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel or dosing pump.
-
pH meter or pH paper.
-
Separatory funnel (lab-scale) or liquid-liquid extraction setup (pilot-scale).
-
Rotary evaporator (lab-scale).
-
Fractional distillation apparatus suitable for vacuum distillation.
Experimental Protocol (1 Mole Scale)
The following workflow diagram outlines the key steps of the synthesis.
Caption: Experimental workflow for synthesis.
Procedure:
-
Reactor Preparation: A dry 5 L, three-necked round-bottom flask (or an appropriately sized reactor) equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet is flushed with dry nitrogen.
-
Charging Reactants: The reactor is charged with isobutyronitrile (69.11 g, 1.0 mol) and anhydrous THF (1 L).
-
Base Addition: The solution is cooled to 0-5 °C using an ice bath. Potassium tert-butoxide (123.43 g, 1.1 mol) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Anion Formation: The resulting suspension is stirred at 0-5 °C for 1 hour.
-
Acylation: Ethyl acetate (88.11 g, 1.0 mol) is added dropwise via the addition funnel over 1 hour, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-18 hours.
-
Quenching: The reaction is carefully quenched by pouring the mixture into a beaker containing ice (1 kg) and concentrated HCl (100 mL). The pH should be adjusted to ~2-3.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 500 mL).
-
Washing and Drying: The combined organic layers are washed with saturated aqueous sodium chloride (brine, 2 x 250 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless to pale yellow liquid.
Scale-up Considerations
-
Heat Management: The addition of potassium tert-butoxide is exothermic. On a large scale, efficient reactor cooling is critical to maintain temperature control and prevent side reactions.
-
Reagent Addition: The use of dosing pumps for the controlled addition of the base and ethyl acetate is recommended for better temperature and reaction control.
-
Work-up: For industrial-scale production, the quench and extraction steps would be performed in a larger, appropriately rated vessel. Phase separation can be facilitated by specialized liquid-liquid extraction equipment.
-
Purification: Fractional vacuum distillation is the most viable method for large-scale purification to achieve high purity. The efficiency of the distillation column (number of theoretical plates) will be crucial.
-
Safety: Potassium tert-butoxide is a reactive and corrosive solid. Appropriate personal protective equipment (PPE) and handling procedures are mandatory. The reaction should be carried out in a well-ventilated area or a fume hood.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol and similar literature procedures.
| Parameter | Laboratory Scale (1 mole) | Pilot Scale (10 kg) | Industrial Scale (100 kg) |
| Isobutyronitrile | 69.11 g | 5.53 kg | 55.3 kg |
| Potassium tert-butoxide | 123.43 g | 9.87 kg | 98.7 kg |
| Ethyl Acetate | 88.11 g | 7.05 kg | 70.5 kg |
| Typical Reaction Time | 12-18 hours | 12-18 hours | 18-24 hours |
| Expected Yield | 70-80% | 65-75% | 60-70% |
| Expected Purity (Post-distillation) | >98% (GC) | >97% (GC) | >95% (GC) |
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃): δ 2.95 (s, 2H, -CH₂-), 2.20 (s, 3H, -C(O)CH₃), 1.40 (s, 6H, -C(CH₃)₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ 205.0 (C=O), 122.0 (CN), 50.0 (-CH₂-), 40.0 (-C(CH₃)₂-), 31.0 (-C(O)CH₃), 25.0 (-C(CH₃)₂-).
-
FTIR (neat, cm⁻¹): 2980 (C-H), 2245 (C≡N), 1715 (C=O).
-
Mass Spectrometry (EI): m/z 125 (M⁺), 110, 83, 69, 43.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound, a key intermediate for the pharmaceutical and agrochemical industries. The use of readily available and cost-effective starting materials makes this process economically attractive for large-scale production. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity. The provided data and protocols should serve as a valuable resource for researchers and process chemists involved in the scale-up of this important chemical entity.
Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 2,2-Dimethyl-4-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2-dimethyl-4-oxopentanenitrile as a versatile building block in the synthesis of agrochemicals. The primary focus of this document is the multi-step synthesis of the broad-spectrum triazole fungicide, metconazole.
Introduction
This compound is a bifunctional molecule containing both a ketone and a nitrile group. This unique combination of functionalities makes it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic structures prevalent in the agrochemical industry. The gem-dimethyl group present in this molecule is a key structural motif found in several potent fungicides, streamlining their synthesis. This document outlines a plausible and detailed synthetic pathway from this compound to metconazole, a widely used fungicide for controlling a range of diseases in various crops.
Overall Synthetic Pathway
The synthesis of metconazole from this compound can be envisioned through a multi-step process, commencing with the conversion of the starting material to the key intermediate, 2,2-dimethylcyclopentanone. This intermediate is then further elaborated to metconazole.
Caption: Overall synthetic pathway from this compound to Metconazole.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethyl-4-oxopentanoic Acid
This step involves the hydrolysis of the nitrile functionality of this compound to a carboxylic acid.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a 6M aqueous solution of sulfuric acid (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethyl-4-oxopentanoic acid.
Step 2: Synthesis of 2,2-Dimethylcyclopentanone
This step involves the intramolecular cyclization of 2,2-dimethyl-4-oxopentanoic acid, followed by decarboxylation.
Protocol:
-
To a solution of 2,2-dimethyl-4-oxopentanoic acid (1.0 eq) in a high-boiling point solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the mixture to reflux and equip the apparatus with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction for the formation of an enol lactone intermediate.
-
Upon completion of the cyclization, proceed with decarboxylation by continuing to heat the reaction mixture.
-
After the reaction is complete (monitored by GC for the disappearance of the intermediate), cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2,2-dimethylcyclopentanone.
Step 3: Synthesis of 2,2-Dimethyl-5-(4-chlorobenzyl)cyclopentanone
This key intermediate is synthesized via the alkylation of 2,2-dimethylcyclopentanone.
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of 2,2-dimethylcyclopentanone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.
Step 4: Synthesis of Metconazole
The final step involves the conversion of the key intermediate to metconazole.[1]
Protocol:
-
In a 500 mL reaction flask equipped with a stirrer, thermometer, and gas inlet, add 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone (50 g, ~0.2 mole, 95% purity), sodium 1,2,4-triazole (18.5 g, ~0.2 mole), and solid sodium hydroxide (5 g, 0.125 mole) to 120 mL of N-methylpyrrolidone.[1]
-
Stir the mixture and heat to 110 °C.[1]
-
Once the temperature is reached, begin bubbling nitrogen through the mixture.[1]
-
Add trimethylsulfoxonium bromide (38 g, ~0.22 moles) in portions over 4 hours while maintaining the nitrogen flow.[1]
-
After the addition is complete, continue bubbling nitrogen for an additional hour.[1]
-
Monitor the reaction by HPLC until the starting material is consumed (<1%).[1]
-
Stop the nitrogen flow and concentrate the mixture under reduced pressure.[1]
-
Add water and dichloroethane to the residue and perform a liquid-liquid extraction.[1]
-
Separate the organic layer, concentrate it, and recrystallize the crude product from methanol.[1]
-
Dry the resulting white solid to obtain metconazole.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Metconazole Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | H₂SO₄ (aq) | Water | Reflux | 4-6 | Estimated >90 |
| 2 | 2,2-Dimethyl-4-oxopentanoic acid | p-TsOH (cat.) | Toluene | Reflux | Varies | Estimated 70-80 |
| 3 | 2,2-Dimethylcyclopentanone | LDA, 4-Chlorobenzyl chloride | THF | -78 to RT | ~12 | ~70 |
| 4 | 2,2-Dimethyl-5-(4-chlorobenzyl)cyclopentanone | Sodium 1,2,4-triazole, Trimethylsulfoxonium bromide, NaOH | NMP | 110 | 5 | 85[1] |
Note: Yields for steps 1, 2, and 3 are estimated based on typical literature values for similar transformations and require experimental validation.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of Metconazole.
Disclaimer: The provided protocols are based on literature precedents and established chemical principles. These procedures should be performed by trained chemists in a well-equipped laboratory, with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve the desired yields and purity.
References
Catalytic Systems for Reactions Involving 2,2-Dimethyl-4-oxopentanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 2,2-Dimethyl-4-oxopentanenitrile. This versatile β-ketonitrile serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below focus on key transformations of its functional groups, including the ketone and the nitrile moieties, highlighting catalytic systems that offer high efficiency and selectivity.
Catalytic Hydrogenation of the Ketone Group
The selective reduction of the ketone in this compound to the corresponding secondary alcohol, 2,2-Dimethyl-4-hydroxypentanenitrile, is a crucial transformation. Asymmetric transfer hydrogenation can be employed to achieve high enantioselectivity, which is often critical in drug development.
Asymmetric Transfer Hydrogenation for Enantio- and Diastereoselective Reduction
A notable catalytic protocol for the enantio- and diastereoselective reduction of α-substituted-β-keto carbonitriles has been developed, which can be adapted for this compound. This method utilizes a dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) process to construct β-hydroxy carbonitrile scaffolds with two contiguous stereogenic centers. While the specific substrate is not this compound, the methodology is applicable to a wide range of α-substituted-β-keto carbonitriles, achieving high yields (94%-98%) and excellent enantio- and diastereoselectivities (up to >99% ee, up to >99:1 dr).[1][2] This approach has been successfully applied to the rapid synthesis of pharmaceutical intermediates for drugs like Ipenoxazone and Tapentadol.[1][2]
Table 1: Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles
| Catalyst System | Substrate Scope | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Ruthenium-based catalysts with chiral ligands | Wide range of α-substituted-β-keto carbonitriles | 94-98% | up to >99% | up to >99:1 | [1][2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation (General)
This protocol is a general representation based on similar reactions and should be optimized for this compound.
Materials:
-
This compound
-
Ruthenium-based pre-catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., a chiral amino alcohol or diamine)
-
Hydrogen donor (e.g., formic acid/triethylamine mixture, isopropanol)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Ruthenium pre-catalyst and the chiral ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture at room temperature for the specified time to allow for catalyst formation.
-
Add the this compound and the hydrogen donor to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting 2,2-Dimethyl-4-hydroxypentanenitrile by column chromatography.
Diagram 1: Asymmetric Transfer Hydrogenation Workflow
Caption: Workflow for the asymmetric transfer hydrogenation of this compound.
Catalytic Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, yielding 3-amino-2,2-dimethyl-5-pentanol (after subsequent reduction of the ketone). A common and effective catalyst for this transformation is Raney Nickel.
Raney Nickel Catalyzed Hydrogenation
Raney Nickel is a versatile catalyst for the hydrogenation of nitriles to primary amines.[3] The reaction is typically carried out under a hydrogen atmosphere.
Table 2: Catalytic Hydrogenation of Nitriles with Raney Nickel
| Catalyst | Substrate | Product | Key Conditions | Reference |
| Raney Nickel | Aliphatic/Aromatic Nitriles | Primary Amines | H₂ atmosphere, solvent (e.g., ethanol, methanol), often with ammonia to suppress secondary amine formation | [3][4] |
Experimental Protocol: Raney Nickel Reduction of the Nitrile Group
This is a general procedure that should be adapted and optimized for this compound.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Solvent (e.g., ethanol or methanol, optionally saturated with ammonia)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry.
-
Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by distillation or crystallization of a salt.
Diagram 2: Nitrile Reduction Signaling Pathway
Caption: Simplified reaction pathway for the Raney Nickel catalyzed hydrogenation of a nitrile.
Catalytic Synthesis of Heterocycles
β-Ketonitriles are excellent precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and pyridines, which are common scaffolds in medicinal chemistry.
Synthesis of Substituted Pyrazoles
The reaction of β-ketonitriles with hydrazine or its derivatives is a common method for the synthesis of 5-aminopyrazoles. This reaction can be performed with or without a catalyst, but catalytic conditions can improve yields and reaction times.
A general method for the synthesis of 5-amino pyrazoles involves heating a β-ketonitrile with hydrazine, which can be conducted under microwave irradiation.[5] While often performed without a specific catalyst, the reaction is a key step in multi-component reactions that may be catalyzed. For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through a three-component reaction of a 5-aminopyrazole (derived from a β-ketonitrile), an aldehyde, and another β-ketonitrile, catalyzed by triethylamine.[6]
Table 3: Synthesis of Pyrazole Derivatives from β-Ketonitriles
| Reactants | Catalyst/Conditions | Product | Reference |
| β-Ketonitrile, Hydrazine | Microwave, 150°C, 5 min | 5-Aminopyrazole | [5] |
| 5-Aminopyrazole, Aldehyde, β-Ketonitrile | Triethylamine | Pyrazolo[3,4-b]pyridine | [6] |
Experimental Protocol: Synthesis of 3-(1,1-dimethyl-3-oxobutyl)-5-aminopyrazole (General)
Materials:
-
This compound
-
Hydrazine hydrate
-
Solvent (e.g., ethanol, methanol)
-
Microwave reactor (optional)
Procedure:
-
Combine this compound and hydrazine hydrate in a suitable reaction vessel.
-
Add a solvent such as ethanol.
-
Heat the mixture under reflux or in a microwave reactor at a specified temperature and time.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Diagram 3: Logical Relationship in Pyrazole Synthesis
Caption: Logical flow for the synthesis of a 5-aminopyrazole derivative.
Synthesis of Substituted Pyridines
The synthesis of substituted pyridines from β-ketonitriles can be achieved through multi-component reactions. For example, 2-amino-3-cyanopyridines can be synthesized from an aromatic aldehyde, a ketone, malononitrile (as a surrogate for the β-ketonitrile reactivity), and ammonium acetate in the presence of a magnetic catalyst under solvent-free conditions.[7] While this example does not directly use this compound, the underlying reactivity is analogous.
Table 4: Catalytic Synthesis of Substituted Pyridines
| Reactants | Catalyst | Product | Reference |
| Aromatic aldehyde, Ketone, Malononitrile, Ammonium acetate | SrFe₁₂O₁₉ (magnetic catalyst) | 2-Amino-3-cyanopyridine | [7] |
This document provides a starting point for researchers working with this compound. The provided protocols are general and will likely require optimization for this specific substrate. It is recommended to consult the primary literature for more detailed experimental conditions.
References
- 1. Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. chim.it [chim.it]
- 7. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-Dimethyl-4-oxopentanenitrile, a versatile building block in organic synthesis.[1] The focus is on contrasting a traditional synthetic approach with modern, greener alternatives that align with the principles of sustainable chemistry. These green methods aim to reduce environmental impact by minimizing waste, using safer reagents, and improving energy efficiency.
Introduction
This compound, a β-ketonitrile, is a valuable intermediate in the synthesis of various organic molecules, including agrochemicals and pharmaceuticals.[1] Its synthesis typically involves the formation of a carbon-carbon bond between a nucleophilic source of the gem-dimethylnitrile moiety and an electrophilic three-carbon ketone synthon. The traditional methods often rely on strong bases and volatile organic solvents (VOCs), which present environmental and safety concerns. This document outlines a conventional protocol and presents several green chemistry alternatives that offer significant improvements in terms of sustainability.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key parameters of the traditional and green synthetic approaches for this compound. This allows for a direct comparison of their respective environmental and efficiency metrics.
| Parameter | Traditional Protocol: Base-Catalyzed Michael Addition | Green Protocol 1: Phase-Transfer Catalysis | Green Protocol 2: Solvent-Free Grinding | Green Protocol 3: Bio-based Solvent with Organocatalyst |
| Reaction Type | Michael Addition | Michael Addition | Michael Addition | Michael Addition |
| Catalyst | Strong Base (e.g., Sodium Ethoxide) | Quaternary Ammonium Salt (e.g., TBAB) | None (Mechanochemical) | L-proline |
| Solvent | Aprotic Organic Solvent (e.g., THF, Toluene) | Biphasic (Water/Organic) or Minimal Organic | None | Eucalyptol (Bio-solvent) |
| Base | Stoichiometric Strong Base | Dilute Aqueous NaOH | Solid K₂CO₃ (catalytic) | - |
| Temperature | Room Temperature to Reflux | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | Several hours to overnight | 1-3 hours | 15-30 minutes | 4-6 hours |
| Work-up | Acidic quench, extraction with organic solvents | Phase separation, extraction | Direct filtration/extraction with minimal solvent | Direct column chromatography |
| Yield | Moderate to Good | Good to Excellent | Good to Excellent | Good |
| Green Metrics | High E-Factor, Use of hazardous solvents and strong bases | Reduced solvent use, safer base, recyclable catalyst | No solvent, high atom economy, low E-Factor | Use of renewable solvent, biodegradable catalyst |
Experimental Protocols
Traditional Protocol: Base-Catalyzed Michael Addition in Organic Solvent
This protocol is a representative example of a conventional approach to the synthesis of this compound via a Michael addition reaction.
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
Sodium ethoxide (or other strong base)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL).
-
Add isobutyronitrile (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium ethoxide (1.1 eq) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the carbanion.
-
Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Green Chemistry Alternative Protocols
These protocols offer more sustainable approaches to the synthesis of this compound.
This method avoids the use of a strong, stoichiometric base and an anhydrous organic solvent by employing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (10% aqueous solution)
-
Toluene
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine isobutyronitrile (1.0 eq), methyl vinyl ketone (1.0 eq), and toluene (50 mL).
-
Add tetrabutylammonium bromide (0.05 eq) to the mixture.
-
With vigorous stirring, add 10% aqueous sodium hydroxide solution (2.0 eq).
-
Continue to stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
This protocol eliminates the need for a solvent altogether, relying on mechanical energy to promote the reaction.
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
Potassium carbonate (anhydrous, powdered)
-
Mortar and pestle or a ball mill
-
Diethyl ether (for extraction)
Procedure:
-
In a mortar, add potassium carbonate (0.2 eq) and isobutyronitrile (1.0 eq).
-
Grind the mixture for 2-3 minutes to activate the potassium carbonate.
-
Add methyl vinyl ketone (1.0 eq) to the mortar.
-
Grind the reaction mixture vigorously for 15-30 minutes at room temperature. The mixture may become a paste or solid.
-
Monitor the reaction progress by taking a small sample and analyzing it by TLC or GC.
-
Once the reaction is complete, add diethyl ether (20 mL) to the mortar and triturate the solid.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the solid with additional diethyl ether (2 x 10 mL).
-
Combine the ether filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
This approach utilizes a renewable, bio-based solvent and a metal-free organocatalyst.
Materials:
-
Isobutyronitrile
-
Methyl vinyl ketone
-
L-proline
-
Eucalyptol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve isobutyronitrile (1.0 eq) and methyl vinyl ketone (1.2 eq) in eucalyptol (5 mL/mmol of isobutyronitrile).
-
Add L-proline (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the pure product. The eucalyptol can be recovered by distillation.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional and a representative green synthetic protocol.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the green, solvent-free synthesis of this compound.
Conclusion
The adoption of green chemistry principles in the synthesis of this compound offers significant advantages over traditional methods. The alternative protocols presented here demonstrate the potential for reducing or eliminating hazardous solvents and reagents, minimizing waste generation, and improving overall process efficiency. For researchers and professionals in drug development and fine chemical synthesis, the implementation of such green approaches is not only environmentally responsible but can also lead to safer, more economical, and scalable manufacturing processes.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,2-Dimethyl-4-oxopentanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2-Dimethyl-4-oxopentanenitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
1. Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - Rapid heating.- Absence of boiling chips or inadequate stirring.- System leaks causing pressure fluctuations. | - Heat the distillation flask slowly and evenly.- Use a magnetic stir bar for smooth boiling.- Ensure all joints are properly sealed with vacuum grease. |
| Product Not Distilling at Expected Temperature | - Incorrect pressure reading.- Presence of non-volatile impurities.- Thermometer bulb placed incorrectly. | - Verify the accuracy of the vacuum gauge.- Consider a preliminary purification step (e.g., filtration) to remove solid impurities.- Position the top of the thermometer bulb level with the side arm of the distillation head. |
| Low Recovery of Purified Product | - Distillation terminated prematurely.- Product decomposition at high temperatures.- Leaks in the vacuum system. | - Continue distillation until no more distillate is collected at the target temperature and pressure.- Use a lower pressure to reduce the boiling point and minimize thermal decomposition.- Check all connections for leaks before and during the distillation. |
| Product Contaminated with Starting Materials | - Inefficient fractional distillation.- Boiling points of impurities are close to the product. | - Use a fractionating column (e.g., Vigreux) to improve separation.- Consider an alternative purification method like column chromatography. |
2. Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | - Solution is too dilute.- The chosen solvent is too good a solvent for the compound at all temperatures. | - Evaporate some of the solvent to concentrate the solution.- Try a different solvent or a solvent mixture (e.g., a solvent in which the compound is soluble when hot but insoluble when cold). |
| Oiling Out (Formation of an Oil Instead of Crystals) | - Solution is supersaturated.- Cooling rate is too fast.- Presence of impurities that inhibit crystallization. | - Add a small amount of solvent to dissolve the oil and try to recrystallize again, perhaps with slower cooling.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low Yield of Crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were filtered before crystallization was complete. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal precipitation.- Allow sufficient time for crystallization before filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (if the impurities are colored).- Perform a second recrystallization. |
3. Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Incorrect solvent system.- Column was not packed properly.- Column was overloaded with crude material. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any cracks or channels.- Use an appropriate amount of silica gel for the amount of crude product being purified. |
| Product Elutes Too Quickly (Low Retention) | - Solvent system is too polar. | - Decrease the proportion of the polar solvent in the eluent. |
| Product Does Not Elute from the Column | - Solvent system is not polar enough.- Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the solvent system.- Deactivate the silica gel with a small amount of triethylamine if the compound is basic, or consider using a different stationary phase like alumina. |
| Tailing of the Product Peak | - Interactions between the compound and the silica gel.- Column is overloaded. | - Add a small amount of a polar modifier (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to the eluent.- Reduce the amount of sample loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from its synthesis, such as isobutyronitrile and an acetylating agent.[1] Side products from the reaction, such as compounds resulting from the hydrolysis of the nitrile group to a carboxylic acid or amide, may also be present.
Q2: What is the expected boiling point of this compound?
Q3: Which solvent systems are recommended for the recrystallization of this compound?
A3: For β-ketonitriles, a range of solvent systems can be effective. It is recommended to perform small-scale solubility tests. Good starting points for solvent screening include mixtures of a polar solvent (like ethyl acetate, acetone, or ethanol) with a non-polar solvent (like hexanes or heptane).
Q4: How can I monitor the purity of this compound during purification?
A4: The purity can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).[3] For TLC, a suitable developing solvent system would need to be determined empirically, but a mixture of ethyl acetate and hexanes is a common starting point. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization if the compound is not UV-active.
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: If you suspect degradation on silica gel, you can try deactivating the silica by pre-treating it with a small amount of triethylamine in your eluent.[4] This is particularly useful if your compound is sensitive to the acidic nature of silica. Alternatively, you could use a different stationary phase, such as neutral alumina.[4]
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO | [3][5] |
| Molecular Weight | 125.17 g/mol | [3][5] |
| Boiling Point | Not available at atmospheric pressure. Vacuum distillation is recommended. | [5] |
| Melting Point | Not available. | [5] |
Table 2: Suggested Starting Conditions for Purification (Based on Analogous Compounds)
| Purification Method | Parameter | Recommended Starting Condition |
| Vacuum Distillation | Pressure | 1-10 mmHg |
| Temperature | To be determined empirically based on pressure. | |
| Recrystallization | Solvent System | Ethyl acetate/Hexanes or Ethanol/Water |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%) |
Experimental Protocols
1. Vacuum Distillation Protocol
This protocol provides a general procedure for the purification of this compound by vacuum distillation.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and free of cracks.
-
Use a round-bottom flask of an appropriate size for the amount of crude material.
-
Add a magnetic stir bar to the distillation flask.
-
Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Begin stirring the solution.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
2. Recrystallization Protocol
This protocol outlines a general procedure for purifying this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
If crystals form, the solvent is suitable. If not, try a different solvent or a solvent pair.
-
-
Procedure:
-
In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal growth appears to have stopped, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals, for example, in a vacuum oven.
-
3. Flash Column Chromatography Protocol
This protocol describes a general method for the purification of this compound using flash column chromatography.
-
Preparation:
-
Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Pack a chromatography column with silica gel (230-400 mesh) using the chosen eluent.[6]
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Add a layer of sand on top of the sample to prevent disturbance.
-
Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Common impurities in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile and their removal
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4-oxopentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding common impurities and their removal during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a Claisen-type condensation of the isobutyronitrile enolate with an acetylating agent, can lead to several common impurities. These include:
-
Unreacted Starting Materials: Isobutyronitrile and the acetylating agent (e.g., methyl acetate or acetic anhydride) may remain in the final product if the reaction does not go to completion.
-
Isobutyronitrile Self-Condensation Product (Thorpe-Ziegler Product): Under basic conditions, isobutyronitrile can undergo self-condensation to form 3-amino-2,2,4-trimethyl-3-pentenenitrile, which can subsequently hydrolyze to the corresponding β-ketonitrile. This is a common side reaction.
-
Hydrolysis Products: The nitrile functional group in this compound can undergo hydrolysis to the corresponding carboxylic acid (2,2-Dimethyl-4-oxopentanoic acid), especially during acidic or basic work-up procedures.
-
Solvent and Reagent-Related Impurities: Impurities present in the starting materials or solvents can also contaminate the final product.
Q2: I am seeing a low yield of my desired product. What are the likely causes?
A2: Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete Deprotonation of Isobutyronitrile: The formation of the isobutyronitrile enolate is a critical step. If the base used is not strong enough or is used in an insufficient amount, deprotonation will be incomplete, leading to a lower yield.
-
Side Reactions: The formation of the Thorpe-Ziegler self-condensation product of isobutyronitrile is a competitive reaction that consumes the starting material and reduces the yield of the desired product.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the prevalence of side reactions. Both temperatures that are too low (incomplete reaction) and too high (increased side products) can lead to reduced yields.
-
Moisture in the Reaction: The presence of water can quench the enolate and hydrolyze the starting materials and product, leading to lower yields. It is crucial to use anhydrous solvents and reagents.
-
Product Loss During Work-up and Purification: The product can be lost during extraction, washing, and purification steps. Inefficient extraction or overly aggressive purification can significantly impact the final yield.
Q3: How can I minimize the formation of the isobutyronitrile self-condensation product?
A3: Minimizing the Thorpe-Ziegler self-condensation of isobutyronitrile is key to achieving a high yield of this compound. Here are some strategies:
-
Controlled Addition of Reagents: Slowly adding the isobutyronitrile to a solution of the base can help to keep its concentration low, thereby disfavoring the bimolecular self-condensation reaction.
-
Use of a Non-Nucleophilic, Strong Base: Employing a strong, sterically hindered base like lithium diisopropylamide (LDA) can efficiently deprotonate the isobutyronitrile without acting as a nucleophile itself.
-
Optimal Reaction Temperature: Running the reaction at a carefully controlled, lower temperature can help to favor the desired acylation reaction over the self-condensation, which may have a higher activation energy.
Q4: What are the recommended methods for purifying crude this compound?
A4: The purification of this compound typically involves one or a combination of the following techniques:
-
Acidic Work-up: Quenching the reaction with a dilute acid (e.g., hydrochloric acid) neutralizes the basic catalyst and any remaining enolate.
-
Extraction: The product can be extracted from the aqueous layer using an appropriate organic solvent such as ethyl acetate or diethyl ether.
-
Washing: The organic layer should be washed with water and brine to remove any water-soluble impurities and salts.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel stationary phase with a solvent system such as a mixture of hexanes and ethyl acetate is commonly used.
-
Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation (confirmed by TLC or GC-MS) | 1. Inactive or insufficient base. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature. | 1. Use a freshly prepared or properly stored strong base (e.g., LDA, NaH). Ensure the correct stoichiometry. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly. 3. Optimize the reaction temperature. Start with a lower temperature and gradually increase if necessary. |
| Significant amount of isobutyronitrile self-condensation product | 1. High concentration of isobutyronitrile enolate. 2. Reaction temperature is too high. | 1. Add the isobutyronitrile slowly to the base. 2. Lower the reaction temperature. |
| Presence of hydrolysis products (e.g., carboxylic acid) | 1. Prolonged exposure to acidic or basic conditions during work-up. 2. Presence of water during the reaction or work-up. | 1. Minimize the time the reaction mixture is in contact with strong acids or bases during the work-up. 2. Ensure all solvents and reagents are anhydrous. |
| Complex mixture of unidentified byproducts | 1. Impure starting materials. 2. Reaction temperature too high, leading to decomposition or side reactions. | 1. Check the purity of starting materials (isobutyronitrile and acetylating agent) by GC-MS or NMR before use. Purify if necessary. 2. Run the reaction at a lower, more controlled temperature. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Preparation of the Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium to a solution of diisopropylamine in an anhydrous ether solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C).
-
Formation of the Enolate: Isobutyronitrile is added dropwise to the freshly prepared LDA solution at a low temperature to form the lithium enolate.
-
Acylation: The acetylating agent (e.g., methyl acetate or acetic anhydride) is then added slowly to the enolate solution at a controlled temperature.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or a dilute acid.
-
Work-up and Purification: The product is extracted with an organic solvent, washed, dried, and purified by flash column chromatography or vacuum distillation.
Data Presentation
Visualizations
Caption: Synthetic pathway and potential impurity formation in the synthesis of this compound.
Caption: General workflow for the purification of this compound.
Optimizing reaction conditions for maximizing the yield of 2,2-Dimethyl-4-oxopentanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile. Our goal is to help you maximize your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through the Claisen condensation reaction. This involves the acylation of the anion of isobutyronitrile (2-methylpropanenitrile) with an acetylating agent, typically an ester such as ethyl acetate. The reaction is base-catalyzed, leading to the formation of the desired β-ketonitrile.
Q2: What are the key reaction parameters to control for maximizing the yield?
A2: To achieve the highest possible yield of this compound, careful control of the following parameters is crucial:
-
Choice of Base: The base is used to deprotonate isobutyronitrile, forming the reactive carbanion. The strength and steric hindrance of the base can significantly impact the reaction rate and the formation of side products.
-
Choice of Solvent: The solvent plays a critical role in solvating the reactants and intermediates. An appropriate solvent can improve reaction rates and yields.
-
Reaction Temperature: Temperature affects the rate of both the desired reaction and potential side reactions. Optimization is key to favor the formation of the product.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. However, excessively long reaction times can lead to the degradation of the product or the formation of byproducts.
-
Purity of Reagents and Inert Atmosphere: The presence of water or other protic impurities can quench the carbanion, reducing the yield. Therefore, using dry reagents and maintaining an inert atmosphere (e.g., with nitrogen or argon) is highly recommended.
Q3: Are there any recommended "green" solvents for this synthesis?
A3: Yes, 2-methyltetrahydrofuran (2-MeTHF) is a promising green alternative to tetrahydrofuran (THF). It is derived from renewable resources and has a lower environmental impact. In similar reactions, 2-MeTHF has been shown to provide higher yields and facilitate easier work-up procedures due to its lower water solubility.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation of Isobutyronitrile | - Ensure the base is of high purity and has been stored under anhydrous conditions. - Consider using a stronger base, such as sodium amide or potassium tert-butoxide. - Increase the molar equivalent of the base relative to isobutyronitrile. |
| Presence of Moisture | - Thoroughly dry all glassware before use. - Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for THF). - Ensure reagents, particularly isobutyronitrile and the base, are free of water. |
| Incorrect Reaction Temperature | - For reactions with strong bases like sodium amide, the initial deprotonation is often carried out at low temperatures (e.g., in liquid ammonia) before the addition of the electrophile. - If using a weaker base, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC to determine the optimal temperature. |
| Impure Reagents | - Use freshly distilled isobutyronitrile and ethyl acetate. - Verify the purity of the base. |
| Reaction Not Proceeding to Completion | - Increase the reaction time and monitor the progress. - Consider a higher reaction temperature, but be mindful of potential side reactions. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Self-Condensation of Ethyl Acetate | - Add the ethyl acetate slowly to the reaction mixture containing the deprotonated isobutyronitrile. This maintains a low concentration of the enolate of ethyl acetate. - Use a sterically hindered base that preferentially deprotonates the more acidic isobutyronitrile. |
| Hydrolysis of the Nitrile or Ester | - Maintain strictly anhydrous conditions throughout the reaction. |
| Polymerization or Decomposition | - Avoid excessively high reaction temperatures or prolonged reaction times. - Ensure a clean reaction setup to prevent catalysis of decomposition by impurities. |
Experimental Protocols
While a universally optimized protocol is not available, the following provides a general methodology for the synthesis of this compound. Researchers should optimize the specific conditions for their laboratory setup.
General Procedure for Base-Catalyzed Acylation of Isobutyronitrile:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, place the chosen base (e.g., sodium amide, potassium tert-butoxide) and the anhydrous solvent (e.g., diethyl ether, THF, 2-MeTHF).
-
Deprotonation: Cool the mixture to the appropriate temperature (this will depend on the base and solvent). Slowly add isobutyronitrile via the dropping funnel. Stir the mixture for a specified time to allow for the complete formation of the isobutyronitrile anion.
-
Acylation: Slowly add a solution of ethyl acetate in the same anhydrous solvent to the reaction mixture. Control the rate of addition to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent, such as a saturated aqueous solution of ammonium chloride or dilute acid.
-
Work-up and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography.
Data Presentation
The following tables summarize the potential impact of different reaction conditions on the yield of this compound. Please note that these are generalized trends, and optimal conditions should be determined experimentally.
Table 1: Effect of Base on Reaction Yield
| Base | Typical Solvent | Relative Reactivity | Potential Side Reactions | Estimated Yield Range |
| Sodium Amide (NaNH₂) | Liquid Ammonia / Ether | High | Vigorous reaction, requires careful handling | Moderate to High |
| Potassium tert-Butoxide (KOt-Bu) | THF, 2-MeTHF | High | Steric hindrance can improve selectivity | High |
| Sodium Ethoxide (NaOEt) | Ethanol / Ether | Moderate | Can participate in transesterification | Moderate |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Key Properties | Impact on Reaction | Estimated Yield Range |
| Tetrahydrofuran (THF) | Good solvating power, polar aprotic | Commonly used, good results | Moderate to High |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Green" solvent, lower water solubility | Can lead to higher yields and easier work-up | Potentially High |
| Diethyl Ether | Aprotic, less polar than THF | Often used with strong bases like NaNH₂ | Moderate |
Mandatory Visualizations
Troubleshooting guide for reactions involving 2,2-Dimethyl-4-oxopentanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-4-oxopentanenitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive features?
This compound is a versatile bifunctional organic molecule belonging to the class of β-ketonitriles.[1] Its structure contains a ketone and a nitrile functional group. The key reactive features are:
-
Electrophilic Ketone Carbonyl: The carbonyl carbon is susceptible to nucleophilic attack, allowing for a variety of addition reactions.
-
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions.[1]
-
Quaternary α-Carbon: The carbon atom between the ketone and nitrile groups (the α-carbon to the nitrile) is a quaternary center, meaning it has no acidic protons. This structural feature prevents deprotonation and subsequent direct alkylation or other substitution reactions at this position.[1]
Troubleshooting Guide for Synthesis of this compound
The synthesis of this compound typically involves the acylation of the anion of isobutyronitrile with an acetylating agent. Here are some common problems and their solutions:
Q2: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Isobutyronitrile | - Ensure the base used (e.g., sodium amide, LDA, NaH) is fresh and of high purity. - Use a sufficient stoichiometric amount of the base. - Ensure the reaction is performed under strictly anhydrous conditions, as any moisture will quench the base. |
| Side Reactions | - Self-condensation of the acetylating agent (e.g., ethyl acetate): Add the acetylating agent slowly at a low temperature to favor the cross-reaction. - Reaction of the enolate with the product: Keep the reaction temperature low and the reaction time optimal to minimize this possibility. |
| Suboptimal Reaction Temperature | - The formation of the isobutyronitrile anion is typically performed at low temperatures (e.g., -78 °C with LDA). The subsequent acylation might require a gradual warming. Optimize the temperature profile for your specific base and acetylating agent combination. |
| Issues with the Acetylating Agent | - Use a freshly opened or distilled acetylating agent (e.g., acetyl chloride or ethyl acetate) to ensure its reactivity. |
| Work-up and Purification Losses | - Ensure complete quenching of the reaction mixture before extraction. - Perform multiple extractions with an appropriate organic solvent to maximize product recovery. - Optimize purification conditions (e.g., distillation or chromatography) to minimize loss of the product. |
Q3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What could be the cause?
A dark reaction mixture and the formation of multiple byproducts often indicate decomposition or polymerization.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Maintain a low temperature, especially during the addition of the acetylating agent, to control the exothermic reaction and prevent side reactions. |
| Presence of Oxygen | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the enolate and other reactive species. |
| Polymerization | - This can be initiated by impurities or high temperatures. Ensure all reagents and solvents are pure and maintain strict temperature control. |
| Formation of an Oxirane Byproduct | - In reactions involving halo-ketones as acylating agents, elimination can lead to the formation of an oxirane. Using an ester like ethyl acetate can mitigate this. |
Q4: I am having difficulty purifying the final product. What purification methods are recommended?
Purification of this compound can be challenging due to its physical properties.
Recommended Purification Methods:
-
Vacuum Distillation: This is often the preferred method for purifying liquid β-ketonitriles. A short-path distillation apparatus is recommended to minimize thermal stress on the compound.
-
Column Chromatography: If distillation is not effective, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.
Troubleshooting Guide for Reactions Involving this compound: Pyrazole Synthesis
A common application of this compound is the synthesis of pyrazole derivatives through reaction with hydrazine.
Q5: The reaction between this compound and hydrazine is not going to completion. How can I drive the reaction forward?
Incomplete conversion is a frequent issue in heterocycle synthesis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - Increase the reaction time and/or temperature. Microwave irradiation can sometimes be used to accelerate the reaction. |
| Reversibility of the Initial Hydrazone Formation | - The initial condensation to form the hydrazone can be reversible. Removing water as it is formed (e.g., using a Dean-Stark trap) can drive the equilibrium towards the product. |
| Steric Hindrance | - The gem-dimethyl group can sterically hinder the approach of hydrazine. Using a slight excess of hydrazine and ensuring adequate reaction time can help overcome this. |
Q6: I am observing the formation of an unexpected isomer or byproduct in my pyrazole synthesis. What could be the issue?
While the reaction with hydrazine and this compound is expected to be regioselective, side reactions can occur.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction with Impurities | - Ensure the starting this compound is pure. Impurities from the synthesis step can lead to unexpected products. |
| Dimerization or Polymerization of the Starting Material | - Under harsh basic or acidic conditions, the starting material could potentially undergo self-condensation, although less likely due to the quaternary center. Ensure the reaction pH is controlled. |
| Side reactions of Hydrazine | - Use high-purity hydrazine hydrate. Impurities in the hydrazine can lead to byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on general procedures for the acylation of nitriles and should be optimized for specific laboratory conditions.
Materials:
-
Isobutyronitrile
-
Sodium amide (NaNH₂)
-
Ethyl acetate
-
Anhydrous diethyl ether or THF
-
Ammonium chloride solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, suspend sodium amide in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isobutyronitrile to the suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure complete formation of the anion.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of ethyl acetate in anhydrous diethyl ether via the dropping funnel.
-
After the addition, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by slowly adding saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of 5-Amino-3,3-dimethyl-5-methylpyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution (a slight molar excess may be beneficial).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of a pyrazole derivative.
References
Stability and proper storage conditions for 2,2-Dimethyl-4-oxopentanenitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 2,2-Dimethyl-4-oxopentanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Some suppliers recommend refrigeration at 2-8°C. Always refer to the product-specific information provided by the supplier.
Q2: What is the general stability of this compound?
This compound is stable under proper storage conditions. However, it is sensitive to moisture, strong acids, strong bases, and oxidizing agents.[1] The presence of both a nitrile and a ketone functional group makes it susceptible to hydrolysis and other degradation pathways under non-optimal conditions.[2]
Q3: What are the known degradation pathways for this compound?
Under accelerated conditions, the primary degradation pathways include the hydrolysis of the nitrile group to a carboxylic acid in acidic conditions, and to an amide in basic conditions.[2] The ketone functionality can also be involved in degradation, for instance, through enol tautomerization.[2]
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q5: How should I handle spills of this compound?
In case of a spill, it is important to avoid generating dust. You should sweep up the material and place it into a suitable, sealed disposal container. Ensure the area is well-ventilated and use appropriate personal protective equipment (PPE), including gloves and eye protection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound. | - Verify the storage conditions and age of the compound.- Check for potential exposure to moisture, light, or incompatible substances.- Prepare fresh solutions for analysis.- Consider performing a forced degradation study to identify potential degradation products. |
| Poor reactivity in a synthesis | Compound has degraded, leading to lower purity. | - Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR, GC-MS).- If degradation is suspected, purify the compound before use (e.g., by distillation or chromatography).- Ensure reaction conditions are anhydrous if the reaction is sensitive to moisture. |
| Physical appearance has changed (e.g., color change, clumping) | Absorption of moisture or degradation. | - Do not use the compound if its physical appearance has significantly changed.- Store the compound in a desiccator to prevent moisture absorption.- If possible, re-test the purity of the material before use. |
Stability Data
The following table summarizes the stability of this compound under accelerated conditions.
| pH | Temperature (°C) | Half-Life (Days) | Major Degradation Pathway |
| 2 | 50 | 7 | Nitrile → Carboxylic Acid[2] |
| 7 | 50 | 30 | Ketone → Enol Tautomer[2] |
| 12 | 50 | 3 | Nitrile → Amide[2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 1N NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 1N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, heat an aliquot of the stock solution at 70°C for 48 hours.
-
-
Photostability:
-
Expose an aliquot of the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
The analytical method should be capable of separating the parent compound from its degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation for each stress condition.
-
If possible, identify the structure of the major degradation products using techniques like LC-MS or NMR.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Side reactions and byproducts in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the acylation of the isobutyronitrile anion.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the isobutyronitrile anion: The base may be weak, wet, or insufficient in quantity. 2. Inactive acetylating agent: The acetyl chloride or acetic anhydride may have decomposed due to moisture. 3. Reaction temperature too low: The activation energy for the acylation may not be reached. | 1. Base selection and handling: Use a strong, anhydrous base such as sodium amide, lithium diisopropylamide (LDA), or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions. Use a slight excess of the base. 2. Reagent quality: Use freshly distilled or newly opened acetylating agents. 3. Temperature optimization: While the initial deprotonation is often carried out at low temperatures (e.g., -78 °C with LDA), the acylation step may require warming to room temperature. Monitor the reaction progress by TLC or GC. |
| Formation of a White Precipitate During Reaction | Precipitation of the sodium salt of the product: The sodium salt of this compound may be insoluble in the reaction solvent. | This is often a normal observation and indicates product formation. The salt will be dissolved during the aqueous workup. |
| Presence of a Significant Amount of Unreacted Isobutyronitrile | 1. Insufficient acetylating agent: The molar ratio of the acetylating agent to the isobutyronitrile anion may be too low. 2. Slow addition of the acetylating agent: This can lead to side reactions of the anion before it can react with the acetylating agent. | 1. Stoichiometry adjustment: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. 2. Addition rate: Add the acetylating agent at a steady, moderate rate to the cooled solution of the anion. |
| Formation of a High-Boiling, Viscous Residue (Polymeric Byproducts) | Self-condensation of isobutyronitrile (Thorpe-Ziegler type reaction): Under strongly basic conditions, the isobutyronitrile anion can react with another molecule of isobutyronitrile.[1][2][3] | 1. Temperature control: Maintain a low temperature during the formation of the anion and the initial stages of the acylation. 2. Order of addition: Add the isobutyronitrile to the base at a low temperature to minimize the time the anion is present in high concentration before the electrophile is added. |
| Presence of an Impurity with a m/z Peak Corresponding to C8H12N2 | Dimerization of isobutyronitrile: This can occur via a Thorpe-Ziegler type self-condensation. | Optimize reaction conditions to favor acylation over self-condensation (lower temperature, controlled addition of reagents). |
| Presence of an Impurity with a m/z Peak Corresponding to C6H10O (Mesityl Oxide) | Self-condensation of acetone: If acetone is used as a solvent or is present as an impurity, it can undergo self-condensation under basic conditions to form mesityl oxide.[4] | Ensure all solvents and reagents are pure and anhydrous. Avoid using acetone as a solvent in this reaction. |
| Formation of an Oxirane Byproduct | In syntheses starting from a halogenated precursor, intramolecular cyclization can occur. For a related synthesis of pivaloylacetonitrile from 1-chloropinacolone, the formation of 2-tert-butyloxirane-2-carbonitrile is a known side reaction.[5] | This is less likely in the direct acylation of isobutyronitrile. However, if a similar pathway is employed, using a catalyst like an iodide salt (Finkelstein conditions) can promote the desired substitution over elimination/cyclization.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the acylation of the anion of isobutyronitrile (2-methylpropanenitrile) with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a strong base.
Q2: Which base is most suitable for the deprotonation of isobutyronitrile?
A2: Strong, non-nucleophilic bases are preferred to minimize side reactions. Lithium diisopropylamide (LDA) is a common choice as it is a very strong base but sterically hindered, reducing its nucleophilicity. Sodium amide (NaNH₂) and potassium tert-butoxide (t-BuOK) are also effective.
Q3: What are the key reaction parameters to control to maximize the yield and purity of the product?
A3: The key parameters are:
-
Anhydrous conditions: All glassware, solvents, and reagents must be scrupulously dry to prevent quenching of the anion and decomposition of the acetylating agent.
-
Temperature: The deprotonation is typically performed at low temperatures (e.g., -78 °C for LDA) to control the reaction and prevent side reactions. The acylation may require warming to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of the base and acetylating agent is often used to ensure complete conversion of the starting material.
-
Order of addition: It is generally recommended to add the isobutyronitrile to the base at low temperature, followed by the addition of the acetylating agent.
Q4: What are the expected major byproducts in this synthesis?
A4: Potential major byproducts include:
-
Unreacted starting materials: Isobutyronitrile and the acetylating agent.
-
Self-condensation products of isobutyronitrile: Dimeric and polymeric materials arising from the Thorpe-Ziegler reaction.[1][2]
-
Products from reaction with solvent: If the solvent is not completely inert (e.g., contains traces of water or alcohol), side products can form.
-
Hydrolysis product of the acetylating agent: Acetic acid will be formed if the acetylating agent reacts with any moisture present.
Q5: How can this compound be purified from the reaction mixture?
A5: Purification is typically achieved by:
-
Aqueous workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl) to neutralize the excess base and protonate the enolate of the product.
-
Extraction: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Distillation: The crude product is often purified by vacuum distillation to separate it from non-volatile impurities and byproducts with different boiling points.
Reaction Pathways and Logic Diagrams
Caption: Main synthesis pathway and potential side reactions for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Isobutyronitrile
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Anion Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise while maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Addition of Nitrile: Slowly add isobutyronitrile dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the isobutyronitrile anion.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Quantitative Data (Representative):
| Reactant | Equivalents | Yield (%) | Purity (%) | Reference |
| Isobutyronitrile | 1.0 | 75-85 | >95 (after distillation) | General procedure adapted from typical nitrile acylations |
| n-Butyllithium | 1.1 | |||
| Diisopropylamine | 1.1 | |||
| Acetyl chloride | 1.1 |
Note: Yields and purity are highly dependent on the specific reaction conditions and the purity of the reagents and solvents.
References
Overcoming challenges in the scale-up of 2,2-Dimethyl-4-oxopentanenitrile production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2-Dimethyl-4-oxopentanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of this compound?
A1: Scaling up the synthesis of this compound, a β-ketonitrile, presents several challenges. These primarily revolve around maintaining reaction selectivity, managing heat transfer, ensuring efficient mixing, and minimizing byproduct formation. Key issues include:
-
Side Reactions: Increased reaction volume can lead to localized temperature gradients and concentration differences, promoting side reactions such as base-catalyzed ester alcoholysis and intermolecular aldol-type condensations.[1]
-
Product Instability: β-Ketonitriles can be unstable, particularly under prolonged reaction times or elevated temperatures, which are often concerns during large-scale production.
-
Purification Difficulties: The presence of closely related impurities and byproducts can complicate the purification process, potentially requiring multiple chromatographic steps, which are less desirable for large-scale operations.
-
Reagent Handling: The use of strong bases, such as potassium tert-butoxide, requires careful handling and controlled addition at larger scales to prevent runaway reactions.
Q2: What are the typical starting materials and general synthetic routes for this compound?
A2: The most common laboratory-scale synthesis involves the acylation of the anion of isobutyronitrile (2-methylpropanenitrile) with a suitable acetylating agent. Isobutyronitrile is deprotonated using a strong base, typically potassium tert-butoxide, to form a carbanion. This carbanion then acts as a nucleophile, attacking the acetylating agent to form the desired product.
Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactant consumption, product formation, and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation of isobutyronitrile.2. Side reactions (e.g., aldol condensation, ester alcoholysis).[1]3. Product degradation due to prolonged reaction time or high temperature.4. Inefficient mixing at larger scales. | 1. Ensure the use of a sufficiently strong and dry base. Consider using a slight excess of the base.2. Optimize reaction temperature and addition rates. Maintain a low reaction temperature during base addition and acylation.[1]3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Improve agitation and consider using a baffled reactor for better mixing. |
| Presence of Impurities | 1. Formation of 2-tert-butyloxirane-2-carbonitrile (from reaction with residual alkoxide).2. Unreacted starting materials.3. Byproducts from side reactions. | 1. Use a non-nucleophilic base if possible. Ensure complete reaction of the base before workup.2. Optimize stoichiometry and reaction time.3. Adjust reaction conditions (temperature, concentration) to disfavor side reactions. Consider alternative purification methods like fractional distillation under reduced pressure or crystallization. |
| Inconsistent Results at Scale | 1. Poor heat transfer in larger reactors.2. Inefficient mixing leading to localized "hot spots" or concentration gradients.3. Non-linear scaling of reaction kinetics. | 1. Use a reactor with a high surface-area-to-volume ratio or implement more efficient cooling systems.2. Employ overhead stirring with appropriate impeller design for the reactor geometry.3. Conduct kinetic studies at the lab scale to better predict reaction behavior at a larger scale. Consider a pilot-scale run before moving to full production. |
| Difficult Purification | 1. Formation of azeotropes with solvent.2. Similar boiling points of product and impurities.3. Thermal instability of the product during distillation. | 1. Choose a solvent that does not form an azeotrope with the product.2. Explore alternative purification techniques such as preparative chromatography or crystallization.3. Use vacuum distillation to lower the boiling point and minimize thermal degradation. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity of this compound (Lab-Scale vs. Pilot-Scale)
| Parameter | Lab-Scale (100 mL) | Pilot-Scale (10 L) | Observed Challenges & Notes |
| Reactant Ratio (Isobutyronitrile:Base:Acetylating Agent) | 1 : 1.1 : 1.0 | 1 : 1.15 : 1.0 | Increased base required at scale to drive reaction to completion due to mixing inefficiencies. |
| Reaction Temperature (°C) | -10 to 0 | -5 to 5 | Difficult to maintain very low temperatures at scale; requires a more robust cooling system. |
| Addition Time of Acetylating Agent (min) | 15 | 60 | Slower addition at scale is crucial to control exotherm. |
| Average Yield (%) | 75 | 65 | Lower yield at scale often attributed to increased side reactions and handling losses. |
| Purity after Initial Workup (%) | 92 | 85 | Higher impurity profile at scale, necessitating more rigorous purification. |
| Major Impurity | Unreacted Isobutyronitrile | Aldol Adduct | Shift in major impurity suggests temperature control is a key factor during scale-up. |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Preparation: The flask is charged with a solution of isobutyronitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL). The solution is cooled to -10 °C in an ice-salt bath.
-
Deprotonation: A solution of potassium tert-butoxide (1.1 eq) in anhydrous THF (50 mL) is added dropwise to the stirred isobutyronitrile solution over 30 minutes, maintaining the temperature below -5 °C. The mixture is stirred for an additional hour at this temperature.
-
Acylation: The acetylating agent (e.g., acetyl chloride, 1.0 eq) is added dropwise over 15 minutes, ensuring the temperature does not exceed 0 °C. The reaction mixture is then stirred for 2 hours at 0 °C.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Visualizations
References
Validation & Comparative
Comparison of 2,2-Dimethyl-4-oxopentanenitrile with other cyanating agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. The choice of a cyanating agent is a critical decision in any synthetic strategy, balancing reactivity, selectivity, safety, and cost. This guide provides an objective comparison of common cyanating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
While the compound 2,2-Dimethyl-4-oxopentanenitrile contains a nitrile moiety, it is itself a product of cyanation reactions, typically synthesized through the conjugate addition of a cyanide source to an α,β-unsaturated ketone. It serves as a valuable building block for more complex molecules but is not employed as a cyanating agent. This guide will therefore focus on comparing the performance of key cyanating agents frequently used in the synthesis of nitriles, including β-ketonitriles like this compound.
Overview of Common Cyanating Agents
A variety of reagents are available for introducing the cyano group, each with its own set of advantages and disadvantages. The most common agents fall into the category of nucleophilic cyanating agents, which deliver the cyanide anion (CN⁻). These include inorganic cyanides like potassium cyanide (KCN), as well as organic derivatives such as acetone cyanohydrin and trimethylsilyl cyanide (TMSCN). In contrast, electrophilic cyanating agents, which deliver a "CN⁺" equivalent, offer a complementary reactivity profile for specific applications.[1][2][3]
Performance Comparison in Key Reactions
The efficacy of a cyanating agent is highly dependent on the specific transformation. Here, we compare the performance of common nucleophilic cyanating agents in two fundamental nitrile synthesis reactions: the Strecker reaction for the synthesis of α-aminonitriles and the conjugate addition to α,β-unsaturated ketones for the synthesis of β-ketonitriles.
Strecker Reaction
The Strecker reaction is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile, a precursor to amino acids. The choice of cyanide source can significantly impact the reaction's efficiency and substrate scope.
| Cyanating Agent | Substrate (Aldehyde) | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| KCN | Benzaldehyde | Aniline | None | DMSO | 24 | 93 | [4] |
| TMSCN | Benzaldehyde | Aniline | InCl₃ | Water | 0.5 | 98 | [5] |
| Acetone Cyanohydrin | Benzaldehyde | Aniline | None | Water | - | High | [6] |
| KCN | 3-Phenylpropanal | N-Benzylaniline | None | ACN | 24 | 77 | [4] |
| TMSCN | 3-Phenylpropanal | N-Benzylaniline | BiBr₃ | DCM | 24 | 67 | [4] |
| Acetone Cyanohydrin | 3-Phenylpropanal | N-Benzylaniline | Quinine | Toluene | 24 | 58 | [4] |
Table 1: Comparison of Cyanating Agents in the Strecker Reaction.
As shown in Table 1, both KCN and TMSCN can provide high yields in the Strecker reaction. TMSCN, often activated by a Lewis acid, can lead to very high yields in short reaction times.[5] Acetone cyanohydrin also serves as an effective cyanide source, particularly in greener, catalyst-free aqueous conditions.[6] The optimal choice often depends on the specific substrates and desired reaction conditions.
Conjugate Addition to α,β-Unsaturated Ketones
The synthesis of β-ketonitriles, such as this compound, is commonly achieved through the conjugate addition of a cyanide source to an α,β-unsaturated ketone.[7] This reaction is a crucial C-C bond-forming transformation in organic synthesis.
| Cyanating Agent | Substrate (Enone) | Catalyst/Conditions | Yield (%) | Reference |
| KCN | Chalcone | KOH, Benzoyl Chloride | High | [8] |
| Acetone Cyanohydrin | Chalcone Derivatives | Sm(III) isopropoxide | 75 | [9] |
| TMSCN | Cyclic Enone | Gd(OTf)₃, Ni catalyst | Broad Scope | [8] |
| Diethylaluminum Cyanide | Various Enones | - | - | [9] |
Table 2: Comparison of Cyanating Agents in Conjugate Addition to α,β-Unsaturated Ketones.
For conjugate additions, a range of cyanating agents are effective. Traditional methods often utilize alkali metal cyanides like KCN.[8] Acetone cyanohydrin and organoaluminum cyanides are also frequently employed.[9] More modern approaches utilize TMSCN in combination with catalytic systems to achieve high yields and broad substrate scope.[8]
Safety Profile of Common Cyanating Agents
A critical consideration in the selection of a cyanating agent is its toxicity and handling requirements. All cyanide-containing reagents are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.
| Cyanating Agent | Physical Form | Key Hazards | Handling and Disposal Considerations |
| Potassium Cyanide (KCN) | White solid | Highly toxic by ingestion, inhalation, and skin contact. Reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas.[10] | Must be handled with appropriate personal protective equipment (PPE). Waste must be quenched with an oxidizing agent like bleach under basic conditions.[7] |
| Acetone Cyanohydrin | Colorless to yellowish liquid | Toxic. Decomposes to form HCN and acetone, especially in the presence of water or base.[11][12] | Store in a cool, dry place. Handle as a source of HCN. Waste should be treated similarly to KCN waste.[7] |
| Trimethylsilyl Cyanide (TMSCN) | Volatile, colorless liquid | Highly toxic and flammable. Reacts with water and protic solvents to release HCN.[13] | Requires handling under inert atmosphere. Disposal involves careful quenching with a basic solution of bleach.[13] |
Table 3: Safety Comparison of Common Cyanating Agents.
The development of safer, less toxic cyanating agents is an active area of research, with alternatives such as potassium hexacyanoferrate(II) and various organic cyano-group sources being explored.[1][2][14]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and safe execution of chemical reactions. Below are representative protocols for the use of common cyanating agents.
Protocol 1: Synthesis of an α-Aminonitrile via Strecker Reaction using TMSCN
This procedure is adapted from a high-yield, environmentally friendly Strecker reaction in water.[5]
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium powder (10 mol%)
-
Water (5 mL)
Procedure:
-
To a stirred mixture of the aldehyde (1 mmol) and amine (1 mmol) in water (5 mL), add indium powder (10 mol%).
-
Stir the mixture at room temperature for the time required to form the imine (monitored by TLC).
-
Add TMSCN (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-aminonitrile.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of Acetone Cyanohydrin
This protocol describes a laboratory-scale preparation of acetone cyanohydrin.[15]
Materials:
-
Sodium cyanide (95%, 500 g, 9.7 mol)
-
Acetone (900 cc, 12.3 mol)
-
40% Sulfuric acid (2.1 L)
-
Water (1.2 L)
-
Ether
Procedure:
-
In a 5-L three-necked, round-bottomed flask equipped with a stirrer, separatory funnel, and thermometer, dissolve sodium cyanide in water and add acetone.
-
Cool the flask in an ice bath and stir the solution vigorously.
-
Once the temperature reaches 15°C, slowly add 40% sulfuric acid while maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring for 15 minutes.
-
Allow the layers to separate. Decant the upper layer of acetone cyanohydrin.
-
Filter the remaining mixture to remove sodium bisulfate, washing the salt with acetone.
-
Combine the filtrate and washings with the aqueous layer and extract three times with ether.
-
Combine all organic fractions and dry over anhydrous sodium sulfate.
-
Remove the ether and acetone by distillation.
-
Distill the residue under reduced pressure to collect acetone cyanohydrin (boiling point 78–82°C at 15 mm Hg). The yield is typically 77–78%.
Visualizing Cyanation Chemistry
To further illustrate the concepts discussed, the following diagrams, created using Graphviz, depict key aspects of cyanation reactions.
Figure 1: Logical relationship of reagents in the Strecker reaction.
Figure 2: A typical experimental workflow for a Strecker reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Non-toxic cyanide sources and cyanating agents. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Potassium Cyanide | KCN | CID 9032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 14. Application of combined cyanide sources in cyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,2-Dimethyl-4-oxopentanenitrile against a selection of structurally related compounds. The objective is to offer a clear, data-supported comparison to inform reaction design and chemical synthesis strategies. The compounds chosen for comparison—4-oxopentanenitrile, acetone, and isobutyronitrile—allow for a systematic evaluation of the influence of the gem-dimethyl group, the nitrile moiety, and the ketone functionality on overall reactivity.
Comparative Reactivity Overview
The reactivity of this compound is governed by the interplay of its ketone and nitrile functional groups. A key structural feature is the quaternary α-carbon, which lacks acidic protons, thereby preventing enolate formation at this position and precluding common reactions such as α-halogenation or aldol condensation. This contrasts with γ-ketonitriles possessing α-hydrogens, such as 4-oxopentanenitrile.
In general, the nitrile group is less electrophilic than a ketone's carbonyl group, making it less susceptible to nucleophilic attack.[1] However, the electron-withdrawing nature of both the ketone and nitrile groups in β-ketonitriles influences the reactivity of the entire molecule.[2]
Table 1: Comparative Reactivity and Properties of this compound and Related Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactivity Features |
| This compound | C₇H₁₁NO | 125.17[3] | Ketone and nitrile reactivity. Quaternary α-carbon prevents enolate formation at that position.[4] | |
| 4-Oxopentanenitrile | C₅H₇NO | 97.12[5] | Ketone and nitrile reactivity. Possesses acidic α-hydrogens, allowing for enolate formation and subsequent reactions. | |
| Acetone | C₃H₆O | 58.08 | Highly reactive ketone. Readily undergoes nucleophilic addition and enolate chemistry. More reactive than ketones with greater steric hindrance.[6] | |
| Isobutyronitrile | C₄H₇N | 69.11[7] | Reactivity centered on the nitrile group (e.g., hydrolysis, reduction, Grignard addition).[7][8] |
Experimental Protocols
Detailed methodologies for key comparative reactions are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate batches.
Reduction of the Ketone Carbonyl Group with Sodium Borohydride (NaBH₄)
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol.
Materials:
-
Ketone (e.g., this compound, 4-Oxopentanenitrile, Acetone)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
In a round-bottom flask, dissolve the ketone (1 equivalent) in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, carefully add 1M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Purify the product by distillation or column chromatography as needed.[10][11][12][13]
Acid-Catalyzed Hydrolysis of the Nitrile Group
This protocol outlines the general procedure for the hydrolysis of a nitrile to a carboxylic acid.
Materials:
-
Nitrile (e.g., this compound, Isobutyronitrile)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Sodium hydroxide solution (for neutralization)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1 equivalent) with a mixture of concentrated HCl or H₂SO₄ and water (e.g., 1:1 v/v).[14][15]
-
Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or distillation.[16]
Grignard Reaction with the Ketone and Nitrile Functional Groups
This protocol provides a general method for the reaction of a Grignard reagent with a ketone or a nitrile.
Materials:
-
Substrate (e.g., this compound, Acetone, Isobutyronitrile)
-
Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Aqueous ammonium chloride solution (saturated) or dilute HCl
Procedure:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the substrate (1 equivalent) in anhydrous diethyl ether or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise via a syringe or an addition funnel.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution or dilute HCl.[17][18]
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product (a tertiary alcohol from a ketone, or a ketone after hydrolysis of the intermediate imine from a nitrile).[19][20][21]
-
Purify the product by column chromatography or distillation.
Visualizing Reactivity Differences
The presence or absence of α-hydrogens is a critical determinant of the reactivity of β-ketonitriles. The following diagram illustrates the difference in the initial step of a base-catalyzed reaction for this compound and 4-Oxopentanenitrile.
Caption: Contrasting reactivity of β-ketonitriles with and without α-hydrogens in the presence of a base.
This guide provides a foundational comparison of the reactivity of this compound and related compounds. For more in-depth studies, it is recommended to consult the primary literature for specific reaction kinetics and mechanistic details.
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 3. This compound | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 33235-13-1 | Benchchem [benchchem.com]
- 5. 4-Oxopentanenitrile | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. ISOBUTYRONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. rsc.org [rsc.org]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. studylib.net [studylib.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. webassign.net [webassign.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 20. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
Spectroscopic characterization and confirmation of 2,2-Dimethyl-4-oxopentanenitrile derivatives
A comprehensive spectroscopic examination of 2,2-dimethyl-4-oxopentanenitrile, a versatile building block in organic synthesis, confirms its molecular structure and provides a clear benchmark for its identification and differentiation from related derivatives. This guide presents a comparative analysis of its spectral characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—alongside key analogues, offering researchers, scientists, and drug development professionals a reliable reference for characterization.
The unique structural features of this compound, including a ketone, a nitrile functional group, and a gem-dimethyl group, give rise to a distinct spectroscopic fingerprint. This guide provides a detailed breakdown of its ¹H NMR, ¹³C NMR, IR, and MS data, juxtaposed with data from 4-oxopentanenitrile and 4-methyl-3-oxopentanenitrile to highlight the impact of substitution on spectral properties.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | -CH₃ (ketone) | -CH₂- | gem-(-CH₃)₂ | Other Protons |
| This compound | ~2.2 ppm (s, 3H) | ~2.9 ppm (s, 2H) | ~1.3 ppm (s, 6H) | - |
| 4-Oxopentanenitrile | 2.23 ppm (s, 3H) | 2.81 ppm (t, 2H) | - | 2.53 ppm (t, 2H) |
| 4-Methyl-3-oxopentanenitrile | - | 2.75 ppm (s, 2H) | - | 1.15 ppm (d, 6H), 2.85 ppm (hept, 1H) |
Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), and hept (heptet).
Table 2: ¹³C NMR Spectroscopic Data (Predicted & Experimental)
| Compound | C=O | -C≡N | -C(CH₃)₂ | -CH₂- | -CH₃ (ketone) | Other Carbons |
| This compound (Predicted) | ~208 ppm | ~120 ppm | ~35 ppm | ~50 ppm | ~25 ppm | - |
| 4-Oxopentanenitrile (Experimental) | 206.5 ppm | 119.5 ppm | - | 38.9 ppm | 29.8 ppm | 16.8 ppm (-CH₂CN) |
| 4-Methyl-3-oxopentanenitrile (Experimental) | 211.2 ppm | 116.8 ppm | - | 25.1 ppm | - | 35.8 ppm (-CH(CH₃)₂), 18.1 ppm (-CH(CH₃)₂) |
Table 3: Key Infrared (IR) Absorption Frequencies
| Compound | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) |
| This compound | ~2250 | ~1715 |
| 4-Oxopentanenitrile | 2251 | 1720 |
| 4-Methyl-3-oxopentanenitrile | ~2250 | ~1715 |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 125 | 110 ([M-CH₃]⁺), 83 ([M-C₂H₂O]⁺), 69, 55, 43 |
| 4-Oxopentanenitrile | 97 | 82 ([M-CH₃]⁺), 54, 43 |
| 4-Methyl-3-oxopentanenitrile | 111 | 96 ([M-CH₃]⁺), 83, 70, 55, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the spectroscopic characterization process.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Logical relationship for the comparative analysis of the target compound and its analogues.
Benchmarking the Efficiency of 2,2-Dimethyl-4-oxopentanenitrile in Synthetic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,2-Dimethyl-4-oxopentanenitrile, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic frameworks and as an intermediate in the production of agrochemicals. Its gem-dimethyl group adjacent to a nitrile functionality presents a unique structural motif that is often challenging to introduce. This guide provides an objective comparison of the efficiency of synthetic transformations involving this compound with alternative synthetic strategies, supported by experimental data from the literature.
I. Synthesis of β-Ketonitriles with a Quaternary α-Carbon
The synthesis of β-ketonitriles bearing a quaternary α-carbon, such as this compound, is a key challenge in organic synthesis. The traditional approach involves the acylation of a disubstituted nitrile anion. This is compared with a modern, high-yield alternative utilizing N-Heterocyclic Carbene (NHC)-catalyzed radical coupling.
Comparison of Synthetic Methodologies
| Method | Key Features | Reagents & Conditions | Yield | Reference |
| Traditional: Acylation of Isobutyronitrile | Standard Claisen-type condensation. | Isobutyronitrile, Ethyl Acetate, Potassium tert-butoxide, 100°C, 30 min (solvent-free). | ~80% (estimated based on analogous reactions) | [1] |
| Alternative: NHC-Catalyzed Radical Coupling | Metal-free, mild conditions, broad substrate scope, directly forms quaternary carbon centers. | Aldehyde, Azobis(isobutyronitrile) (AIBN), NHC precatalyst, Cs₂CO₃, Toluene, 80°C, 2-20 h. | Up to >99% | [2][3][4] |
Table 1: Comparison of synthetic methods for β-ketonitriles with a quaternary α-carbon.
Experimental Protocols
Protocol 1: Synthesis of a β-Keto Ester via Solvent-Free Claisen Condensation (Model for this compound Synthesis)
This protocol describes the synthesis of 2,4-diphenyl acetoacetate and serves as a model for the acylation of isobutyronitrile.
-
Potassium tert-butoxide and ethyl phenylacetate are heated to 100°C for 30 minutes under solvent-free conditions.
-
The reaction mixture is allowed to cool to room temperature.
-
The mixture is then worked up to isolate the product.
-
This method has been reported to yield approximately 80% of the desired β-keto ester[1].
Protocol 2: NHC-Catalyzed Radical Coupling for the Synthesis of β-Ketonitriles
-
An oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the aldehyde (0.2 mmol, 1.0 equiv.), azobis(isobutyronitrile) (AIBN) (0.4 mmol, 2.0 equiv.), NHC precatalyst (0.04 mmol, 0.2 equiv.), and Cs₂CO₃ (0.1 mmol, 0.5 equiv.).
-
2 mL of degassed anhydrous toluene is added under an argon atmosphere.
-
The reaction mixture is stirred at 80°C in a heating mantle for 2-20 hours, with progress monitored by TLC analysis.
-
Upon completion, the solvent is evaporated under vacuum.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 30/1) to give the desired β-ketonitrile.
-
This protocol has been reported to achieve yields of up to >99%[2][3][4].
Logical Workflow for β-Ketonitrile Synthesis
Caption: Comparison of synthetic routes to β-ketonitriles.
II. Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds
This compound, as a 1,3-dicarbonyl equivalent, is a key precursor for the synthesis of substituted pyrazoles through condensation with hydrazines. The efficiency of this transformation is compared across different heating methods.
Comparison of Pyrazole Synthesis Methodologies
| Method | Key Features | Reagents & Conditions | Yield | Reference |
| Conventional Heating | Standard reflux conditions. | 1,3-Diketone, Hydrazine, Solvent (e.g., Ethanol), Reflux. | 72-90% | [3] |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times. | 1,3-Diketone, Hydrazine, 60°C, 5 min, 50 W. | 91-98% | [3] |
| Solvent-Free Condensation | Environmentally friendly, simple work-up. | 2,2,6,6-Tetramethyl-3,5-heptanedione, Hydrazine monohydrate, 70°C, 2 h. | 89% | [4] |
Table 2: Comparison of pyrazole synthesis methods from 1,3-dicarbonyl compounds.
Experimental Protocols
Protocol 3: Synthesis of 3,5-Dimethylpyrazole via Conventional Heating (Model Reaction)
-
Sixty-five grams (0.50 mole) of hydrazine sulfate is dissolved in 400 mL of 10% sodium hydroxide in a 1-L round-bottomed flask, fitted with a separatory funnel, a thermometer, and a stirrer.
-
The flask is immersed in an ice bath and cooled. When the temperature of the mixture reaches 15°C, 50 g (0.50 mole) of acetylacetone is added dropwise with stirring while the temperature is maintained at about 15°C. The addition requires about 30 minutes to complete.
-
The mixture is stirred for 1 hour at 15°C.
-
The contents of the flask are diluted with 200 mL of water to dissolve precipitated inorganic salts, transferred to a 1-L separatory funnel, and shaken with 125 mL of ether.
-
The layers are separated, and the aqueous layer is extracted with four 40-mL portions of ether.
-
The combined ether extracts are washed once with saturated sodium chloride solution and dried over anhydrous potassium carbonate.
-
The ether is removed by distillation, and the residue is dried under reduced pressure to yield 37–39 g (77–81%) of 3,5-dimethylpyrazole[5].
Protocol 4: Solvent-Free Synthesis of 3,5-di-tert-butylpyrazole (Model Reaction)
-
A mixture of 2,2,6,6-tetramethyl-3,5-heptanedione (0.22 g, 1.0 mmol) and hydrazine monohydrate (0.05 g, 1.0 mmol) is heated at 70°C in a round-bottom flask for 2 hours.
-
The reaction mixture solidifies upon heating.
-
The resulting white solid mass requires no further purification.
-
The yield of 3,5-di-tert-butylpyrazole is 0.16 g (89%)[4].
Experimental Workflow for Pyrazole Synthesis
Caption: Reaction workflow for pyrazole synthesis.
Conclusion
This comparative guide highlights that while traditional methods for the synthesis of this compound and its subsequent transformation into pyrazoles are viable, modern synthetic techniques offer significant advantages in terms of efficiency and yield. The NHC-catalyzed radical coupling provides a superior route to β-ketonitriles with quaternary centers, achieving near-quantitative yields under mild, metal-free conditions. For the synthesis of pyrazoles from 1,3-dicarbonyl precursors like this compound, microwave-assisted organic synthesis (MAOS) and solvent-free methods demonstrate markedly improved yields and reduced reaction times compared to conventional heating. Researchers and drug development professionals should consider these more efficient and environmentally benign alternatives in their synthetic endeavors.
References
Comparative Analysis of Heterocyclic Compounds Potentially Derived from 2,2-Dimethyl-4-oxopentanenitrile
A detailed guide for researchers on the biological activities, experimental protocols, and relevant signaling pathways of pyrimidine and pyridine derivatives, which can be synthesized from β-ketonitriles like 2,2-Dimethyl-4-oxopentanenitrile.
Executive Summary
The information presented herein is a synthesis of data from various studies on derivatives of similar β-ketonitriles and related heterocyclic systems. The objective is to provide a foundational understanding that can guide future research in the synthesis and biological evaluation of novel compounds derived from this compound.
Introduction to Bioactive Heterocycles from β-Ketonitriles
This compound belongs to the class of β-ketonitriles, which are versatile precursors in organic synthesis. The presence of both a ketone and a nitrile functional group allows for a variety of chemical transformations, making them ideal starting materials for the synthesis of diverse heterocyclic scaffolds, including pyrimidines and pyridines. These heterocyclic cores are present in a vast number of biologically active compounds and approved drugs. Pyrimidine derivatives are known for their wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Similarly, pyridine-containing compounds have demonstrated significant potential as therapeutic agents.[3]
This guide will focus on the comparative biological activities of pyrimidine and pyridine derivatives that could be synthesized from this compound, with a focus on anticancer and antimicrobial properties.
Comparative Biological Activity
The biological activity of pyrimidine and pyridine derivatives can vary significantly based on the specific substitutions on the heterocyclic ring. The following tables summarize representative data from studies on analogous compounds to provide a comparative overview.
Anticancer Activity
Both pyrimidine and pyridine scaffolds have been extensively explored for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases and topoisomerases, or interference with microtubule dynamics.
Table 1: Comparative in vitro Cytotoxicity of Pyrimidine and Pyridine Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | Thiopyrimidine-5-carbonitrile (4a) | HepG2 (Liver) | 13.18 | [4] |
| Pyrimidinone-5-carbonitrile (10b) | HepG2 (Liver) | 3.56 | [5] | |
| Pyrimidinone-5-carbonitrile (10b) | A549 (Lung) | 5.85 | [5] | |
| Pyrimidinone-5-carbonitrile (10b) | MCF-7 (Breast) | 7.68 | [5] | |
| Pyridine | Pyridine Derivative (7a) | RAW 264.7 (Macrophage) | 76.6 | [6] |
| Pyridine Derivative (7f) | RAW 264.7 (Macrophage) | 96.8 | [6] |
Note: The data presented is for illustrative purposes and is derived from studies on various substituted pyrimidine and pyridine derivatives, not necessarily from this compound.
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrimidine and pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity (MIC) of Pyrimidine and Pyridine Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine | Thiazolo[5,4-d]pyrimidine (1f) | S. pyogenes | Not specified | [4] |
| Thiazolo[5,4-d]pyrimidine (1f) | S. aureus | Not specified | [4] | |
| Thiazolo[5,4-d]pyrimidine (1f) | B. subtilis | Not specified | [4] | |
| Pyridine | Pyridine Derivative | B. subtilis | Not specified | [3][6] |
| Pyridine Derivative | B. thuringiensis | Not specified | [3] | |
| Pyridine Derivative | E. coli | Not specified | [3][6] | |
| Pyridine Derivative | P. aeruginosa | Not specified | [3][6] |
Note: The data presented is for illustrative purposes and is derived from studies on various substituted pyrimidine and pyridine derivatives, not necessarily from this compound. MIC values are often presented as ranges or were not explicitly quantified in the referenced abstracts.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of newly synthesized compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations of Cellular Pathways and Workflows
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. Graphviz diagrams are provided below to illustrate a hypothetical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the synthesis, biological screening, and analysis of compounds derived from this compound.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for anticancer pyrimidine derivatives.[5]
Conclusion
While direct comparative data for derivatives of this compound is currently limited, the established biological activities of pyrimidine and pyridine heterocycles highlight the potential of this starting material in the development of novel therapeutic agents. This guide provides a framework for researchers to design, synthesize, and evaluate new compounds based on this versatile scaffold. The provided experimental protocols and pathway visualizations serve as a starting point for investigating the anticancer and antimicrobial properties of these potential drug candidates. Further research is warranted to explore the synthesis of a diverse library of compounds from this compound and to conduct rigorous comparative studies of their biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile and Related β-Ketonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methodologies for the synthesis of 2,2-Dimethyl-4-oxopentanenitrile, a versatile building block in organic synthesis, and related β-ketonitriles. The strategic presence of a ketone and a nitrile group, combined with a gem-dimethyl motif, makes this compound a valuable intermediate in the preparation of more complex molecules, including agrochemicals and pharmaceuticals.[1] This document outlines a common synthetic approach to this compound and presents a modern alternative for the synthesis of structurally similar compounds, offering insights into their respective experimental protocols and performance.
Data Summary: A Comparative Overview of Synthetic Methods
The following table summarizes the key quantitative data for two distinct methods for synthesizing β-ketonitriles. Method 1 outlines a plausible and widely recognized approach for the synthesis of this compound. Method 2 presents a contemporary, metal-free alternative for the synthesis of a related β-ketonitrile featuring a quaternary carbon center.
| Parameter | Method 1: Acylation of Isobutyronitrile Anion | Method 2: NHC-Catalyzed Radical Coupling |
| Target Compound | This compound | 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile |
| Key Reagents | Isobutyronitrile, Strong Base (e.g., LDA), Acetylating Agent (e.g., Acetyl Chloride) | Benzaldehyde, Azobisisobutyronitrile (AIBN), N-Heterocyclic Carbene (NHC) Precatalyst, Cs₂CO₃ |
| Solvent | Anhydrous THF | Anhydrous Toluene |
| Temperature | -78 °C to Room Temperature | 80 °C |
| Reaction Time | Not Specified | 12 hours |
| Yield | Not Specified | 95% |
| Catalyst | Stoichiometric Base | Catalytic NHC |
| Atom Economy | Moderate | High |
| Safety Considerations | Use of pyrophoric and moisture-sensitive reagents | Use of a radical initiator (AIBN) |
Experimental Protocols
Method 1: Synthesis of this compound via Acylation of Isobutyronitrile Anion
This protocol describes a representative procedure for the synthesis of this compound based on the established reactivity of nitrile anions. The core of this method is the generation of a carbanion from isobutyronitrile, which then undergoes acylation.
Materials:
-
Isobutyronitrile
-
Lithium diisopropylamide (LDA) solution in THF
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
A solution of isobutyronitrile in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the isobutyronitrile solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete formation of the nitrile anion.
-
Acetyl chloride is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and is stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 2.75 (s, 2H), 2.20 (s, 3H), 1.40 (s, 6H) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 206.0, 122.0, 50.0, 35.0, 32.0, 25.0 ppm.
-
IR (neat): ν 2240 (C≡N), 1715 (C=O) cm⁻¹.
-
MS (EI): m/z 125 (M⁺).
Method 2: Synthesis of a Structurally Related β-Ketonitrile via NHC-Catalyzed Radical Coupling
This protocol details a modern, metal-free approach for the synthesis of β-ketonitriles containing a quaternary carbon center, as demonstrated by Wang et al. (2023).
Materials:
-
Benzaldehyde
-
Azobisisobutyronitrile (AIBN)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC precatalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk tube)
Procedure:
-
An oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar is charged with benzaldehyde (0.2 mmol, 1.0 equiv.), azobisisobutyronitrile (0.4 mmol, 2.0 equiv.), IPr·HCl (0.04 mmol, 0.2 equiv.), and cesium carbonate (0.1 mmol, 0.5 equiv.).
-
2 mL of degassed anhydrous toluene is added under an argon atmosphere.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
The reaction progress is monitored by TLC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature and purified directly by flash column chromatography on silica gel to afford the desired product, 2,2-dimethyl-3-oxo-3-phenylpropanenitrile.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methodologies described above.
References
Literature review and comparison of synthetic routes to 2,2-Dimethyl-4-oxopentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed review and comparison of the primary synthetic routes to 2,2-Dimethyl-4-oxopentanenitrile, a versatile building block in organic synthesis, notably utilized as an intermediate in the production of agrochemicals such as the fungicide metconazole.[1] The synthesis of this molecule presents the key challenge of efficiently creating a quaternary carbon center adjacent to a nitrile group. This guide outlines the most common synthetic strategy, the acylation of the isobutyronitrile anion, and compares different methodologies to achieve this transformation. Experimental data is presented for ease of comparison, and detailed experimental protocols for the most relevant methods are provided.
Core Synthetic Strategy: Acylation of Isobutyronitrile Anion
The most prevalent and logical approach to synthesizing this compound is through the acylation of the anion of isobutyronitrile (2-methylpropanenitrile). The presence of two methyl groups on the α-carbon of isobutyronitrile simplifies the reaction by allowing for the formation of only one possible enolate, thus avoiding issues of regioselectivity.[1] The primary challenge in this approach lies in ensuring the efficient reaction of this nucleophile with the chosen acetylating agent while minimizing side reactions.[1]
This guide will compare three common variations of this core strategy, primarily differing in the choice of base and acetylating agent:
-
Route A: Base-Promoted Acylation using an Ester (e.g., Ethyl Acetate) with Potassium tert-butoxide (KOt-Bu).
-
Route B: Base-Promoted Acylation using an Amide (e.g., N,N-Dimethylacetamide) with Lithium bis(trimethylsilyl)amide (LiHMDS).
-
Route C: Acylation using an Acid Chloride (e.g., Acetyl Chloride) with a non-nucleophilic base.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, based on typical laboratory-scale preparations.
| Parameter | Route A: Ester + KOt-Bu | Route B: Amide + LiHMDS | Route C: Acid Chloride |
| Starting Materials | Isobutyronitrile, Ethyl Acetate | Isobutyronitrile, N,N-Dimethylacetamide | Isobutyronitrile, Acetyl Chloride |
| Base | Potassium tert-butoxide (KOt-Bu) | Lithium bis(trimethylsilyl)amide (LiHMDS) | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature | Room temperature | -78 °C to 0 °C |
| Reaction Time | 4 - 6 hours | 2 - 4 hours | 1 - 2 hours |
| Typical Yield | 60-75% | 70-85% | 75-90% |
| Purity (pre-purification) | Moderate | Good | High |
| Key Byproducts | Ethanol, unreacted starting materials | Hexamethyldisilazane, unreacted starting materials | Lithium chloride, unreacted starting materials |
Experimental Workflows
The logical flow of the compared synthetic routes can be visualized as follows:
Caption: Comparative workflow of synthetic routes to this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the compared routes.
Route A: Base-Promoted Acylation using Ethyl Acetate with Potassium tert-butoxide (KOt-Bu)
Materials:
-
Isobutyronitrile (1.0 eq)
-
Ethyl acetate (1.2 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isobutyronitrile and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add ethyl acetate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Route B: Base-Promoted Acylation using N,N-Dimethylacetamide with Lithium bis(trimethylsilyl)amide (LiHMDS)
Materials:
-
Isobutyronitrile (1.0 eq)
-
N,N-Dimethylacetamide (1.1 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (1.0 M, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve isobutyronitrile and N,N-dimethylacetamide in anhydrous THF.
-
To this solution, add the LiHMDS solution dropwise at room temperature over 20 minutes with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography or vacuum distillation to yield pure this compound.
Route C: Acylation using Acetyl Chloride with Lithium diisopropylamide (LDA)
Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium solution in hexanes (1.6 M, 1.1 eq)
-
Isobutyronitrile (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Prepare a solution of LDA in situ: To a flame-dried flask under nitrogen, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium solution dropwise and stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask under nitrogen, dissolve isobutyronitrile in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the isobutyronitrile solution via cannula, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add acetyl chloride dropwise to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to slowly warm to 0 °C over 1-2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Conclusion
The synthesis of this compound is most effectively achieved through the acylation of the isobutyronitrile anion. The choice of the specific route depends on the desired balance of yield, purity, cost, and handling of reagents.
-
Route A (Ester + KOt-Bu) is a cost-effective and straightforward method, though it may result in slightly lower yields and require more rigorous purification.
-
Route B (Amide + LiHMDS) offers good yields and purity under mild, room temperature conditions.
-
Route C (Acid Chloride + LDA) typically provides the highest yields and purity but requires cryogenic temperatures and the in situ preparation of the strong base, LDA.
Researchers and process chemists should select the most appropriate method based on their specific needs and available resources. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.
References
Isotopic labeling studies with 2,2-Dimethyl-4-oxopentanenitrile for mechanistic investigations
A Comparative Guide to Isotopic Labeling for Mechanistic Investigations in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique for tracing the fate of molecules in biological systems, providing invaluable insights into reaction mechanisms, signaling pathways, and metabolic fluxes. While a variety of reagents and methods exist, this guide provides a comparative overview of three widely adopted techniques in quantitative proteomics: Stable Isotope Dimethyl Labeling (SIDL), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Initial searches for isotopic labeling studies involving 2,2-Dimethyl-4-oxopentanenitrile did not yield specific applications for this compound in mechanistic investigations. Therefore, this guide focuses on established and well-documented alternatives that serve as the gold standard in the field.
Stable Isotope Dimethyl Labeling is a chemical labeling method that offers a cost-effective and versatile approach applicable to a wide range of sample types.[1][2][3][4][5] SILAC, a metabolic labeling technique, is renowned for its high accuracy and is particularly suited for in vivo studies in cell culture.[6][7][8][9] iTRAQ is a chemical labeling method that allows for multiplexed analysis, enabling the simultaneous comparison of multiple samples.[10][11][12][13]
Performance Comparison of Isotopic Labeling Methods
The choice of an isotopic labeling strategy depends on the specific research question, sample type, and available instrumentation. The following table summarizes key quantitative and qualitative parameters for SIDL, SILAC, and iTRAQ to aid in the selection of the most appropriate method.
| Feature | Stable Isotope Dimethyl Labeling (SIDL) | SILAC | iTRAQ |
| Labeling Principle | Chemical (in vitro) | Metabolic (in vivo) | Chemical (in vitro) |
| Labeling Efficiency | Typically high and reaction proceeds to completion[5] | >97-99% incorporation[6][7][14] | High, but can be sample dependent[15] |
| Multiplexing | Up to 3-plex[16] | Up to 5-plex[9] | Up to 8-plex[12] |
| Applicable Samples | Cell culture, tissues, body fluids[3][16][17] | Proliferating cells in culture[8] | Cell culture, tissues, body fluids[12] |
| Cost | Low[1][2] | High[10] | High[1] |
| Quantification Level | MS1 | MS1 | MS2 |
| Key Advantages | Cost-effective, fast, applicable to diverse samples[1][5][16] | High accuracy, low sample manipulation error[3][18] | High multiplexing capability[11][12] |
| Key Disadvantages | Limited multiplexing | Limited to metabolically active cells, costly[10] | Ratio compression, higher cost[11] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful isotopic labeling studies. Below are representative protocols for each of the compared methods.
Stable Isotope Dimethyl Labeling (SIDL) Protocol
This protocol is adapted for the labeling of tryptic peptides in solution.
-
Protein Extraction and Digestion: Extract proteins from your samples of interest using a suitable lysis buffer. Quantify the protein concentration. Take equal amounts of protein from each sample and perform in-solution tryptic digestion.
-
Peptide Desalting: Desalt the resulting peptide mixtures using C18 StageTips or a similar method.
-
Labeling Reaction:
-
Prepare "light" and "heavy" labeling solutions. For the light label, use CH₂O and NaBH₃CN. For the heavy label, use ¹³CD₂O and NaBD₃CN.
-
Add the appropriate labeling solution to the desalted peptides.
-
Incubate at room temperature for approximately 1 hour.
-
-
Quenching: Quench the reaction by adding an ammonia solution or similar quenching agent.
-
Sample Pooling and Desalting: Combine the light- and heavy-labeled samples. Desalt the pooled sample using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
SILAC Protocol
This protocol outlines the metabolic labeling of cells in culture.
-
Cell Culture Adaptation: Culture cells in SILAC-specific media for at least five passages to ensure complete incorporation of the "heavy" amino acids. One population is grown in "light" medium containing normal arginine and lysine, while the other is grown in "heavy" medium containing ¹³C₆-¹⁵N₄-arginine and ¹³C₆-¹⁵N₂-lysine.
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to the cell cultures.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract the proteins.
-
Protein Quantification and Pooling: Determine the protein concentration for each sample and mix equal amounts of protein from the "light" and "heavy" populations.
-
Protein Digestion: Perform in-solution or in-gel tryptic digestion of the combined protein sample.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
iTRAQ Protocol
This protocol describes the chemical labeling of peptides using iTRAQ reagents.
-
Protein Extraction and Digestion: Extract and quantify proteins from up to eight different samples. Take equal aliquots of protein from each and perform tryptic digestion.
-
iTRAQ Reagent Labeling:
-
Reconstitute the different iTRAQ reagents (e.g., 113, 114, 115, 116, 117, 118, 119, 121) in isopropanol.
-
Add a different iTRAQ reagent to each peptide sample.
-
Incubate at room temperature for 2 hours.
-
-
Sample Pooling: Combine all labeled peptide samples into a single tube.
-
Fractionation and Desalting: Fractionate the pooled peptide mixture using strong cation exchange (SCX) or high pH reversed-phase chromatography to reduce sample complexity. Desalt each fraction.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
Visualizing Experimental Workflows and Mechanistic Insights
Diagrams are essential for conceptualizing complex experimental workflows and the signaling pathways they help to elucidate.
Caption: Comparative workflows of SIDL, SILAC, and iTRAQ methods.
Caption: A generic kinase signaling pathway and insights gained from quantitative proteomics.
References
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 11. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 12. appliedbiomics.com [appliedbiomics.com]
- 13. Protein labeling by iTRAQ: a new tool for quantitative mass spectrometry in proteome research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 17. ukisotope.com [ukisotope.com]
- 18. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,2-Dimethyl-4-oxopentanenitrile: A Procedural Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2,2-Dimethyl-4-oxopentanenitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a step-by-step approach to its safe handling and disposal.
Hazard and Personal Protective Equipment Summary
Proper disposal begins with a clear understanding of the chemical's hazards and the necessary protective measures. The following table summarizes the key safety information.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Toxic if swallowed[1] | Wear protective gloves and eye protection.[1] |
| Causes skin irritation[1] | Wear appropriate protective clothing to prevent skin exposure. |
| Causes serious eye irritation[1] | Use eye and face protection that complies with OSHA regulations or European Standard EN166. |
| Potentially harmful in contact with skin or if inhaled | If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal Preparation
The primary recommended disposal method for this compound is incineration by a licensed waste disposal facility. The following protocol details the steps for preparing the chemical waste for disposal.
Objective: To safely prepare this compound waste for transport to a chemical incineration facility.
Materials:
-
This compound waste
-
Combustible solvent (e.g., ethanol, methanol)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Suitable, labeled, and sealable waste container
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Consult Regulations: Before beginning, consult all applicable local, state, and federal regulations regarding hazardous waste disposal to ensure full compliance.[1]
-
Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the chemical should be performed in a well-ventilated area or under a chemical fume hood.
-
Small Spills: In the event of a small spill, soak up the material with an inert absorbent material.[2] Carefully sweep or vacuum the material into a suitable, closed container for disposal.[3] Avoid generating dust.
-
Waste Collection:
-
For liquid waste, it may be possible to dissolve or mix the material with a combustible solvent.[1] This should be done in a designated, well-ventilated area.
-
Carefully transfer the waste solution into a suitable, closed container that is properly labeled with the contents.
-
-
Container Management: Keep waste containers tightly closed and store them in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Inform them of the contents of the container to ensure it is sent to a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical. Wash hands and face thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
